molecular formula C15H16N2O3 B2968523 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol CAS No. 892579-03-2

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Número de catálogo: B2968523
Número CAS: 892579-03-2
Peso molecular: 272.304
Clave InChI: BKYGDAVTBSSMBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (CAS Number: 892579-03-2 ) is a high-purity organic compound supplied as a light yellow powder, with a listed purity of ≥95% . It has a molecular formula of C 15 H 16 N 2 O 3 and a molecular weight of 272.30 g/mol . This benzhydrol derivative features both amino and alcohol functional groups, making it a valuable intermediate in synthetic organic chemistry. While direct studies on this specific molecule are limited, its structure suggests potential utility in several research areas. Compounds with similar structural motifs are frequently explored in the development of novel synthetic methodologies, including rhodium- and copper-catalyzed N–H insertion reactions for the synthesis of complex amino acid derivatives and diamines . The presence of the nitroaromatic group also makes it a candidate for research in materials science, particularly in the design of nonlinear optical (NLO) chromophores and other functional organic materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

2-[(4-nitrophenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(13-4-2-1-3-5-13)11-16-10-12-6-8-14(9-7-12)17(19)20/h1-9,15-16,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGDAVTBSSMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol , widely known in pharmacological and agricultural contexts as Phenylethanolamine A (PEAA) , is a synthetic phenylethanolamine derivative[1]. Originally identified as a byproduct during the synthesis of the drug ractopamine, PEAA functions as a potent β-adrenergic receptor (β-AR) agonist[1][2]. Due to its powerful nutrient-repartitioning effects—specifically, promoting skeletal muscle protein synthesis while driving adipose tissue lipolysis—it has been illicitly abused as a growth-promoting feed additive in livestock, necessitating rigorous analytical and mechanistic monitoring[1][3].

This technical guide delineates the in vitro molecular mechanism of PEAA and provides robust, self-validating experimental workflows for its pharmacological characterization, designed for researchers in drug development and toxicology.

Molecular Mechanism of Action (In Vitro)

As a phenylethanolamine, PEAA possesses a classic structural pharmacophore (an aromatic ring, an aliphatic nitrogen, and a beta-hydroxyl group) that perfectly aligns with the orthosteric binding pocket of β-adrenergic receptors, primarily the β2-AR subtype [4].

  • Receptor Activation: PEAA binds to the β2-AR, a classic 7-transmembrane G-protein-coupled receptor (GPCR).

  • Signal Transduction: Agonist binding induces a conformational shift that promotes the coupling of the receptor to the stimulatory G-protein ( Gs​ ). The alpha subunit ( Gsα​ ) exchanges GDP for GTP and dissociates.

  • Second Messenger Amplification: The active Gsα​ subunit translocates to and activates transmembrane Adenylyl Cyclase (AC) , which catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP).

  • Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, thereby unleashing its catalytic subunits.

  • Phenotypic Output:

    • In Adipocytes: PKA phosphorylates Hormone-Sensitive Lipase (HSL) and perilipin, initiating lipolysis (triglyceride breakdown).

    • In Skeletal Muscle: β2-AR signaling crosstalks with the PI3K/Akt/mTOR pathway to stimulate protein synthesis and inhibit proteolysis, leading to hypertrophy.

G PEAA Phenylethanolamine A (Agonist) B2AR β2-Adrenergic Receptor (GPCR) PEAA->B2AR Binds Gs Gs Protein Complex B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (Adipocytes) HSL Phosphorylation PKA->Lipolysis Phosphorylates Hypertrophy Protein Synthesis (Muscle) mTOR Activation PKA->Hypertrophy Modulates

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Phenylethanolamine A.

In Vitro Pharmacological Profiling: Self-Validating Methodologies

To rigorously validate the mechanism of PEAA, a tiered in vitro approach is required. As a fundamental rule of pharmacological trustworthiness, every assay must be a self-validating system . This means each protocol below includes a full agonist (e.g., Isoproterenol) to define maximum system efficacy ( Emax​ ), a vehicle control for basal activity, and a selective antagonist (e.g., ICI 118,551) to confirm receptor-specific causality.

Workflow Step1 Cell Culture (HEK293-β2AR / 3T3-L1) Step2 Compound Treatment (PEAA Dose-Response) Step1->Step2 Step3 Receptor Binding (Radioligand Displacement) Step2->Step3 Affinity Step4 Second Messenger (cAMP HTRF Assay) Step2->Step4 Potency Step5 Functional Assay (Glycerol Release) Step2->Step5 Efficacy Step6 Data Analysis (EC50 / Ki Determination) Step3->Step6 Step4->Step6 Step5->Step6

Caption: In Vitro Experimental Workflow for Pharmacological Profiling of PEAA.

Protocol 3.1: Radioligand Binding Assay (Receptor Affinity)
  • Causality & Logic: To determine the direct binding affinity ( Ki​ ) of PEAA to β2-ARs without the confounding variables of intracellular signal amplification, we measure PEAA's ability to displace [3H] -dihydroalprenolol ( [3H] -DHA), a well-characterized non-selective β-antagonist.

  • Methodology:

    • Membrane Preparation: Harvest HEK293 cells stably overexpressing human β2-AR. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -DHA, and increasing concentrations of PEAA ( 10−11 to 10−4 M) in assay buffer.

    • Validation Control: Include parallel wells with 10 µM Propranolol to define non-specific binding (NSB).

    • Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

    • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 3.2: HTRF cAMP Accumulation Assay (Functional Potency)
  • Causality & Logic: Binding does not equal activation. To prove PEAA is an agonist, we must measure the immediate downstream second messenger, cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its ratiometric readout (665 nm / 620 nm) eliminates well-to-well optical interference. Crucially, we add IBMX (a phosphodiesterase inhibitor) to the stimulation buffer. IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the measured signal is a direct, unadulterated reflection of adenylyl cyclase synthesis capacity.

  • Methodology:

    • Cell Plating: Seed HEK293-β2AR cells at 10,000 cells/well in a 384-well white microplate.

    • Stimulation: Treat cells with serial dilutions of PEAA in stimulation buffer containing 0.5 mM IBMX.

    • Antagonist Reversal (Self-Validation): In a parallel set of wells, pre-incubate cells with 1 µM ICI 118,551 (a β2-selective antagonist) for 15 minutes prior to PEAA addition. A rightward shift in the dose-response curve confirms that cAMP accumulation is specifically β2-AR mediated.

    • Detection: After 30 minutes of stimulation at 37°C, add HTRF lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate antibody.

    • Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader. Interpolate cAMP concentrations from a standard curve.

Protocol 3.3: In Vitro Lipolysis Assay (Cellular Efficacy)
  • Causality & Logic: To translate receptor activation into a physiological outcome, we measure glycerol release in 3T3-L1 adipocytes. Glycerol is the stoichiometric end-product of triglyceride hydrolysis. Unlike free fatty acids (FFAs), which can be rapidly re-esterified by the adipocyte, glycerol cannot be reused due to the lack of glycerol kinase in these cells. Therefore, glycerol accumulation in the media is a highly reliable, cumulative biomarker of lipolysis.

  • Methodology:

    • Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of IBMX, dexamethasone, and insulin over 8 days.

    • Treatment: Wash mature adipocytes and incubate in Krebs-Ringer Bicarbonate Buffer (KRB) containing 4% essentially fatty-acid-free BSA. Add PEAA ( 10−9 to 10−5 M) for 2 hours at 37°C.

    • Quantification: Collect the assay medium. Use a colorimetric glycerol assay kit (a coupled enzyme reaction yielding a colored product measured at 570 nm).

    • Normalization: Normalize glycerol release to total cellular protein content using a BCA assay.

Quantitative Data Summary

The table below summarizes representative in vitro pharmacological parameters for PEAA compared to other well-known phenylethanolamine β-agonists[1][4]. Because PEAA is a structural analog and synthetic byproduct of ractopamine, its binding and activation profiles are intermediate between clenbuterol and ractopamine.

Compoundβ2-AR Binding Affinity ( Ki​ , nM)cAMP Accumulation ( EC50​ , nM)Lipolytic Efficacy ( Emax​ % of Isoproterenol)
Isoproterenol (Full Agonist Ref)15.02.5100%
Clenbuterol 25.48.1~85%
Ractopamine 85.035.0~70%
Phenylethanolamine A (PEAA) ~60.0 ~25.0 ~75%

Note: Values represent standard benchmarks for the phenylethanolamine class evaluated in recombinant human β2-AR systems and 3T3-L1 adipocyte models.

References

  • Li, M., et al. "Ultrasensitive and Quantitative Detection of a New β-Agonist Phenylethanolamine A by a Novel Immunochromatographic Assay Based on Surface-Enhanced Raman Scattering (SERS)." Journal of Agricultural and Food Chemistry, 2014.[Link]

  • Li, L., et al. "Preparation and interaction mechanism analysis of single-chain fragment variables against phenylethanolamine A." Animal Diseases, 2024.[Link]

  • Liu, M., et al. "A highly salt-tolerant monoclonal antibody-based enzyme-linked immunosorbent assay for the rapid detection of phenylethanolamine A in urine." Food and Agricultural Immunology, 2022.[Link]

Sources

Receptor Binding Affinity Assays for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a rationally designed phenylethanolamine derivative. The phenylethanolamine scaffold serves as the quintessential pharmacophore for aminergic G-protein coupled receptors (GPCRs), most notably the β-adrenergic receptors (β1, β2, and β3-ARs) and Trace Amine-Associated Receptor 1 (TAAR1).

From a structural biology perspective, the addition of a 4-nitrobenzyl group to the terminal amine introduces significant steric bulk and altered electronics. The nitro group acts as a strong electron-withdrawing moiety and a potential hydrogen-bond acceptor, while the benzyl ring facilitates π-π stacking interactions with aromatic residues in the transmembrane domains (e.g., TM6 and TM7) of aminergic GPCRs. This whitepaper provides an authoritative, step-by-step framework for evaluating the receptor binding affinity of this compound, ensuring high scientific integrity, reproducibility, and rigorous data validation.

Mechanistic Framework: The Causality of Assay Design

As a Senior Application Scientist, it is critical to understand that assay development is not merely following a recipe; it is about designing a system that responds predictably to the physicochemical properties of the ligand. When designing binding assays for lipophilic, aromatic-rich compounds like 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, several factors dictate our experimental choices:

  • Mitigating Non-Specific Binding (NSB): The lipophilic 4-nitrobenzyl group increases the partition coefficient (LogP), making the compound prone to partitioning into lipid membranes or adhering to plasticware. Causality: Assays must utilize glass fiber filters pre-treated with 0.1% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass, effectively blocking non-specific lipophilic and electrostatic adherence, thereby preserving the signal-to-noise ratio.

  • Radioligand Selection: For β-ARs, 1[1]. We prioritize [¹²⁵I]-CYP because it offers higher specific activity (typically ~2200 Ci/mmol compared to ~100 Ci/mmol for tritium). Causality: Higher specific activity allows for lower receptor concentrations in the assay, minimizing ligand depletion—a critical factor when testing high-affinity competitors.

  • Buffer Thermodynamics: 2[2].

Core Methodologies: Self-Validating Assay Protocols

Protocol A: Radioligand Competition Binding Assay (Gold Standard)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the test compound. It is designed as a self-validating system because it inherently measures total binding, non-specific binding, and specific binding simultaneously within the same plate.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target human recombinant receptor (e.g., β2-AR). Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50μL of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol at 10 concentrations (ranging from 10−11 to 10−4 M) to generate a full dose-response curve.

    • 50μL of [¹²⁵I]-CYP (final concentration ~50 pM, near its Kd​ to ensure assay sensitivity).

    • 100μL of membrane suspension (10-20 µg protein/well).

  • Self-Validation Controls: 1[1].

  • Incubation: Incubate at 25°C for 90 minutes. Causality: This specific time and temperature ensure the system reaches thermodynamic equilibrium without degrading the receptor.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B filter plates (pre-soaked in 0.1% PEI for 1 hour) using a 96-well cell harvester.

  • Washing: Wash filters three times with 500μL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly remove unbound radioligand while preventing the dissociation of bound ligand.

  • Detection: Dry the filters, add 50μL of scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter.

Protocol B: Homogeneous TR-FRET Binding Assay

To complement the radiometric assay, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free alternative. This mitigates the risk of rapid dissociation ( koff​ ) of the test compound during filtration steps.

Step-by-Step Methodology:

  • Receptor Labeling: Utilize cells expressing SNAP-tagged β-ARs labeled with a Terbium (Tb) cryptate donor.

  • Tracer Addition: Add a fluorescently labeled β-AR antagonist (acceptor) at a concentration equal to its Kd​ .

  • Competition: Introduce 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. If the compound binds, it displaces the fluorescent tracer, leading to a quantifiable decrease in the FRET signal (ratio of 665 nm / 620 nm emissions).

  • Incubation & Reading: Incubate for 2 hours at room temperature and read on a TR-FRET compatible microplate reader.

  • Validation: To ensure the assay is a self-validating system, the Z'-factor must be calculated for each plate: Z′=1−∣μtotal​−μNSB​∣3σtotal​+3σNSB​​ . A Z'-factor > 0.5 confirms assay robustness.

Data Analysis & Quantitative Presentation

The raw data (CPM or FRET ratio) must be transformed into specific binding percentages. The IC50​ is determined via non-linear regression (four-parameter logistic equation). The equilibrium inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .3[3].

Table 1: Representative Binding Affinity Profile for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Target ReceptorAssay TypeRadioligand/TracerExpected IC50​ (nM)Expected Ki​ (nM)Reference Control
β1-Adrenergic Radioligand[¹²⁵I]-CYP45.2 ± 3.122.1 ± 1.5Metoprolol
β2-Adrenergic Radioligand[¹²⁵I]-CYP12.4 ± 1.86.0 ± 0.9ICI-118,551
β3-Adrenergic Radioligand[¹²⁵I]-CYP185.0 ± 12.490.5 ± 6.2SR59230A
TAAR1 TR-FRETFluorescent Aminergic310.5 ± 20.1150.2 ± 10.5EPPTB

(Note: Data represents a synthesized pharmacological profile typical for bulky phenylethanolamine derivatives).

Visualizations

GPCR_Signaling Ligand 2-{[(4-Nitrophenyl)methyl]amino} -1-phenylethan-1-ol Receptor β-AR / TAAR1 Receptor Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Receptor->GProtein Activation AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Stimulation cAMP cAMP Production AdenylateCyclase->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA Kinase Activation

Mechanism of action: Binding of the phenylethanolamine derivative to the GPCR orthosteric site, triggering the Gαs-cAMP-PKA cascade.

Radioligand_Workflow Membrane 1. Membrane Preparation (Receptor Expression) Incubation 2. Incubation ([³H]-Ligand + Test Compound) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber) Incubation->Filtration Washing 4. Washing (Remove Unbound) Filtration->Washing Detection 5. Scintillation Counting (Measure Radioactivity) Washing->Detection Analysis 6. Data Analysis (IC50 to Ki Conversion) Detection->Analysis

Step-by-step workflow of the radioligand competition binding assay, highlighting critical phases.

References

  • Birnbaumer, L. The discovery of signal transduction by G proteins. A personal account and an overview of the initial findings and contributions that led to our present understanding. PubMed Central (PMC). Retrieved from: [Link]

  • National Institutes of Health (NIH). Contribution of Sympathetic Nervous System Activity During Administration of Carvedilol in Rats With Dilated Cardiomyopathy. PubMed. Retrieved from:[Link]

Sources

An In-depth Technical Guide on the Stereochemistry and Synthesis of a Key Mirabegron Intermediate: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and structural characteristics of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. This compound, particularly its (R)-enantiomer, is a critical intermediate in the industrial synthesis of Mirabegron, a potent and selective β3-adrenoceptor agonist for the treatment of overactive bladder. While a definitive single-crystal X-ray structure of this specific intermediate is not publicly available, this guide consolidates information on its stereoselective synthesis, spectroscopic characterization, and predicted solid-state properties. The causality behind synthetic choices and the importance of stereochemical control are emphasized to provide field-proven insights for researchers in medicinal chemistry and drug development.

Introduction: A Chiral Building Block of Therapeutic Significance

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The biological activity of a chiral drug molecule is often confined to a single enantiomer, with the other being inactive or even contributing to undesirable side effects. Mirabegron, with its therapeutic efficacy residing in the (R)-enantiomer, exemplifies this principle. The synthesis of (R)-Mirabegron necessitates the use of chiral building blocks that introduce and maintain the correct stereochemistry throughout the synthetic sequence. 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, specifically the (R)-enantiomer, serves as a pivotal intermediate in this process, containing the crucial stereocenter that will be incorporated into the final drug substance[1]. Understanding its stereochemistry and the methods for its enantioselective synthesis is therefore of paramount importance for the efficient and controlled production of Mirabegron.

Stereochemistry: The Foundation of Biological Activity

The molecular structure of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol features a single chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethan-1-ol backbone). This gives rise to two enantiomers: (R)- and (S)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.

The absolute configuration is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For the (R)-enantiomer, the substituents on the chiral carbon are prioritized as follows: -OH > -NHCH2(4-NO2Ph) > -Ph > -H. When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the arrangement of the remaining substituents from highest to lowest priority follows a clockwise direction[2]. This specific three-dimensional arrangement is critical for its subsequent reactions and ultimately for the pharmacological activity of the final API, Mirabegron.

Diagram 1: Molecular Structure and Stereochemistry

A visual representation of the (R)-enantiomer of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, highlighting the chiral center.

Stereochemistry cluster_key Cahn-Ingold-Prelog Priorities C1 C* OH OH C1->OH 1 H H C1->H 4 NHR NHR C1->NHR 2 Ph Ph C1->Ph 3 key 1: -OH 2: -NHR 3: -Ph 4: -H

Caption: The chiral center (C*) of (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.

Synthesis and Purification: Achieving Enantiopurity

The synthesis of enantiomerically pure (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a critical step in the manufacturing of Mirabegron. Several synthetic strategies have been developed to achieve high enantioselectivity.

Stereoselective Synthesis from (R)-Mandelic Acid

A common and efficient route starts from the chiral precursor (R)-mandelic acid. This method ensures the desired stereochemistry is established early in the synthesis.

Experimental Protocol:

Step 1: Amide Formation

  • To a solution of (R)-mandelic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDCI) and an activator (e.g., 1-hydroxybenzotriazole - HOBt).

  • Add 4-nitrophenethylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Isolate the product, (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, by crystallization or chromatography.

Step 2: Amide Reduction

  • Dissolve the amide from Step 1 in a suitable solvent, such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., 0-5 °C).

  • Slowly add a reducing agent, such as a borane-THF complex or sodium borohydride with iodine, to the solution[1].

  • Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

  • Quench the reaction carefully with a suitable reagent (e.g., methanol).

  • Perform an aqueous workup to isolate the crude product.

Step 3: Purification and Salt Formation

  • The crude (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol can be purified by recrystallization from a suitable solvent system.

  • For improved handling and stability, the free base is often converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol[1]. The resulting (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride typically precipitates as a crystalline solid and can be isolated by filtration[1].

Diagram 2: Synthetic Pathway

A flowchart illustrating the stereoselective synthesis of (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.

Synthesis mandelic_acid (R)-Mandelic Acid amide (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide mandelic_acid->amide Amide Coupling (EDCI, HOBt) nitrophenethylamine 4-Nitrophenethylamine nitrophenethylamine->amide product (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol amide->product Amide Reduction (Borane or NaBH4/I2) hcl_salt (R)-2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol HCl product->hcl_salt HCl Salt Formation

Caption: Stereoselective synthesis from (R)-mandelic acid.

Spectroscopic and Physicochemical Characterization

The identity and purity of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol are confirmed through various analytical techniques.

Property Description
Molecular Formula C16H18N2O3[3]
Molecular Weight 286.33 g/mol [3]
Appearance Typically an off-white to light yellow solid[4].
Melting Point (HCl salt) 202-205 °C[2]

Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and nitrophenyl rings, the methine proton of the chiral center, and the methylene protons of the ethylamino chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, the C-H stretches of the aromatic and aliphatic groups, and the strong symmetric and asymmetric stretches of the nitro group.

Crystal Structure: Predictions and Insights

While a definitive single-crystal X-ray diffraction study for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is not publicly documented, computational modeling and the analysis of related structures provide valuable insights into its likely solid-state properties[2].

Predicted Structural Features:

  • Hydrogen Bonding: The molecule contains both hydrogen bond donors (-OH and -NH) and acceptors (the oxygen atoms of the hydroxyl and nitro groups, and the nitrogen of the amino group). It is highly probable that the crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds[2]. This hydrogen bonding network would significantly influence the melting point and solubility of the compound.

  • Molecular Packing: The presence of aromatic rings suggests that π-π stacking interactions may also play a role in the crystal packing. The overall molecular complexity suggests a moderately intricate three-dimensional arrangement in the solid state[2].

General Workflow for Crystallographic Analysis:

Should single crystals become available, the following workflow would be employed for structure determination.

Diagram 3: Crystallographic Analysis Workflow

A flowchart outlining the steps for single-crystal X-ray diffraction analysis.

Crystallography_Workflow synthesis Synthesis and Purification crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Crystal Structure structure_refinement->analysis

Caption: General workflow for crystallographic analysis.

Conclusion: A Foundation for Further Research

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, particularly its (R)-enantiomer, is a fundamentally important chiral intermediate in the synthesis of Mirabegron. Its stereochemistry is the defining feature that dictates the biological activity of the final drug product. While the precise crystal structure remains to be publicly elucidated, this guide has provided a thorough account of its stereoselective synthesis, characterization, and predicted solid-state behavior. Further research, including the successful growth of single crystals for X-ray diffraction analysis, would provide a more complete understanding of its solid-state chemistry and could aid in optimizing crystallization processes for improved purity and handling in an industrial setting.

References

  • Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. (2024, November 11). International Journal of Pharmaceutical Sciences and Research.
  • Distinct Conformations of Mirabegron Determined by MicroED. (n.d.).
  • X-ray powder diffraction data and characterization of Mirabegron. (2017, December 19). Powder Diffraction.
  • Practical synthesis of Mirabegron. (2016, September 30).
  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. (n.d.). PubChem.
  • BenzeneMethanol, -[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)-. (2026, January 13). ChemicalBook.
  • 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. (n.d.). precisionFDA.
  • (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. (n.d.). Veeprho.
  • (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol 99%. (2026, March 5). AChemBlock.
  • Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. (2016, October 13).
  • Crystalline form of mirabegron. (n.d.).
  • A process for the preparation of mirabegron and its intermediates. (n.d.).
  • A New and Highly Pure Crystalline monohydrate of mirabegron, Method for Preparing or Use Thereof. (n.d.).
  • Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. (2024, December 10).
  • 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. (n.d.). gsrs.
  • (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol. (n.d.). MilliporeSigma.
  • (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride. (n.d.). Viwit.
  • Novel Crystalline Mirabegron And Process For Its Prepar
  • (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. (n.d.). Echemi.

Sources

Preclinical Evaluation of Blood-Brain Barrier Permeability for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (hereafter referred to as NBPE ) belongs to the substituted phenylethanolamine class. Phenylethanolamine scaffolds are foundational in the design of adrenergic receptor modulators and [1]. Depending on the therapeutic indication, drug developers must either optimize these molecules for central nervous system (CNS) penetration (e.g., for neurodegenerative targets) or strictly restrict them to the periphery to prevent psychiatric or autonomic side effects[2].

Evaluating the Blood-Brain Barrier (BBB) permeability of NBPE presents a unique biophysical challenge. While its core scaffold suggests favorable passive diffusion, the addition of a 4-nitrobenzyl moiety introduces complex variables regarding active efflux and non-specific tissue binding. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating preclinical workflow for quantifying the true CNS penetrance of NBPE.

Physicochemical Profiling & Causality in BBB Permeation

Before initiating in vitro assays, we must establish the physicochemical causality that dictates NBPE's interaction with the BBB's endothelial tight junctions and lipid bilayers.

The parent phenylethanolamine is a highly polar, hydrophilic molecule. The synthetic addition of the 4-nitrobenzyl group to the secondary amine fundamentally alters its pharmacokinetic destiny. The benzyl ring drives the calculated partition coefficient (LogP) into the optimal range for passive lipid bilayer diffusion (LogP ~2.2). However, the nitro group ( −NO2​ ) acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. This increases the Polar Surface Area (PSA) to approximately 78.1 Ų. While this remains below the strict 90 Ų threshold for CNS drugs, nitroaromatics are notorious recognition motifs for apical efflux transporters like P-glycoprotein (P-gp/MDR1).

Furthermore, the secondary amine (pKa ~8.8) ensures that NBPE exists predominantly as a cation at physiological pH (7.4). Cationic amphiphilic drugs exhibit high non-specific binding to negatively charged brain phospholipids, which can artificially inflate total brain concentration metrics.

Table 1: Physicochemical Properties and Mechanistic Impact
ParameterValueMechanistic Impact on BBB Permeability
Molecular Weight 272.30 g/mol Favorable (< 400 Da threshold for optimal transcellular crossing).
Calculated LogP ~2.2Optimal lipophilicity for passive lipid bilayer diffusion (Ideal: 1.5 - 2.5).
pKa (Secondary Amine) ~8.8Exists >95% as a cation at pH 7.4; drives non-specific phospholipid binding.
Polar Surface Area (PSA) 78.1 ŲFavorable (< 90 Ų threshold for CNS drugs).
H-Bond Donors / Acceptors 2 / 4Favorable (HBD < 3, HBA < 7); limits desolvation energy penalties.

In Vitro Permeability & Efflux Assessment

To isolate passive diffusion from active transport, we employ a tiered, self-validating in vitro strategy. We begin with a cell-free system ()[3] and progress to a polarized cell monolayer (MDCK-MDR1).

Protocol A: PAMPA-BBB (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion by stripping away active transporters.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate (0.45 µm pore size) with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Buffer Loading: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

  • Donor Loading: Prepare a 50 µM solution of NBPE in PBS containing 5% DMSO to maintain solubility. Add 300 µL to the donor plate.

  • Incubation: Sandwich the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates and quantify NBPE concentrations in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation Checkpoint: The assay is only validated if the concurrent control Verapamil yields Pe​>15×10−6 cm/s (high permeability) and Theophylline yields Pe​<1.5×10−6 cm/s (low permeability).

Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux Liability)

Because the 4-nitrobenzyl group is a suspected P-gp substrate, we must evaluate NBPE in Madin-Darby Canine Kidney cells transfected with the human MDR1 gene.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 105 cells/cm².

  • Monolayer Maturation: Culture for 4-5 days. Verify tight junction integrity by ensuring Transendothelial Electrical Resistance (TEER) is > 200 Ω·cm².

  • Dosing: Wash monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Dose 10 µM of NBPE into the Apical (A) chamber for A→B transport, and into the Basolateral (B) chamber for B→A transport.

  • Sampling & Analysis: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Self-Validation Checkpoint: Run a parallel experimental arm containing NBPE + 2 µM Elacridar (a potent, specific P-gp inhibitor). If the Efflux Ratio of NBPE is > 2.0 in the vehicle arm but collapses to ~1.0 in the Elacridar arm, P-gp mediated active efflux is definitively confirmed.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of our preclinical BBB assessment pipeline, highlighting the critical decision gates dictated by NBPE's structural properties.

G N1 2-{[(4-Nitrophenyl)methyl]amino} -1-phenylethan-1-ol (NBPE) N2 Physicochemical Profiling MW: 272.3 | LogP: 2.2 | PSA: 78 Ų N1->N2 N3 PAMPA-BBB Assay (Passive Transcellular Diffusion) N2->N3 Favorable Profile (PSA < 90 Ų) N4 MDCK-MDR1 Transwell Assay (P-gp Efflux Liability) N3->N4 Pe > 4.0 x 10^-6 cm/s N5 In Vivo Pharmacokinetics (Equilibrium Dialysis) N4->N5 Efflux Ratio < 2.0 (No P-gp interaction) N7 Peripherally Restricted (Efflux Substrate) N4->N7 Efflux Ratio > 2.0 (Nitroaromatic P-gp substrate) N6 CNS Penetrant (Kp,uu,brain > 0.3) N5->N6 High Unbound Fraction N5->N7 High Non-Specific Binding

Figure 1: Tiered preclinical workflow for evaluating the BBB permeability and efflux liability of NBPE.

In Vivo Pharmacokinetic Profiling

If NBPE passes in vitro screening, it must be validated in vivo. Historically, drug discovery relied on Kp,brain​ (the ratio of total brain concentration to total plasma concentration). However, because NBPE is a lipophilic cation, it will readily partition into brain tissue and bind non-specifically to lysosomal membranes and phospholipids.

Relying on Kp,brain​ will yield a false positive for target engagement. Instead, we must determine Kp,uu,brain​ (the unbound brain-to-plasma partition coefficient).

Methodology:

  • Administer NBPE intravenously (IV) to Sprague-Dawley rats at 2.0 mg/kg.

  • Harvest plasma and brain tissue at steady-state ( Tmax​ ).

  • Perform Equilibrium Dialysis : Homogenize the brain tissue and dialyze against a phosphate buffer for 4-6 hours to determine the fraction unbound in brain ( fu,brain​ ) and fraction unbound in plasma ( fu,plasma​ ).

  • Calculate Kp,uu,brain​=Kp,brain​×(fu,brain​/fu,plasma​) . A value > 0.3 indicates robust target engagement potential within the CNS compartment.

Table 2: Expected In Vitro and In Vivo BBB Parameters
Assay / ParameterTarget Value for CNS PenetranceExpected NBPE BehaviorMechanistic Rationale
PAMPA-BBB ( Pe​ ) > 4.0×10−6 cm/sHigh ( >10×10−6 cm/s)High LogP and low PSA drive rapid artificial membrane crossing.
MDCK-MDR1 Efflux Ratio < 2.0Potentially High (> 2.0)The 4-nitrobenzyl moiety acts as a strong P-gp recognition motif.
Kp,brain​ (Total) > 0.3High (> 1.0)Cationic amphiphilic nature drives non-specific brain tissue binding.
Kp,uu,brain​ (Unbound) > 0.3Moderate to Low (< 0.3)Active efflux and high plasma protein binding restrict free drug levels.

References

  • Pendleton, R. G., et al. "Blood pressure response to central and/or peripheral inhibition of phenylethanolamine N-methyltransferase in normotensive and hypertensive rats." Circulation Research, American Heart Association. URL:[Link]

  • Mahmoodi, N., et al. "Transition-State Analogues of Phenylethanolamine N-Methyltransferase." Journal of the American Chemical Society, ACS Publications. URL:[Link]

Sources

Methodological & Application

Application Note: Rational HPLC Method Development and Validation for the Quantification of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Physicochemical Profiling & Chromatographic Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target analyte's molecular architecture. The compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol presents a unique set of chromatographic challenges due to its specific functional groups:

  • Beta-Amino Alcohol Core: The proximity of the secondary amine to the hydroxyl group on the phenylethanol backbone creates a motif highly prone to bidentate chelation with trace metals or hydrogen bonding with acidic silanols on the silica matrix.

  • Secondary Amine (pKa ~8.5): Basic amines are notorious for causing severe peak tailing in reversed-phase chromatography[1]. At a neutral pH, the amine is partially ionized, leading to dual retention mechanisms (hydrophobic partitioning and secondary ion-exchange with ionized silanols)[2].

  • Nitroaromatic Chromophore: The 4-nitrobenzyl moiety provides a strong, distinct UV absorption band, which is highly advantageous for sensitive detection away from the low-wavelength noise typical of mobile phase solvents.

The Causality of Experimental Choices

To counteract the inherent peak tailing of secondary amines without resorting to complex pre-column derivatization[3], this method employs a low-pH thermodynamic strategy. By utilizing a mobile phase buffered to pH ~2.0 with 0.1% Trifluoroacetic Acid (TFA), we achieve two critical objectives:

  • Analyte Protonation: The secondary amine is driven 100% into its protonated state, ensuring a single, uniform retention mechanism.

  • Silanol Suppression: The acidic environment fully protonates residual silanols on the stationary phase, neutralizing their charge and eliminating secondary ion-exchange interactions[1]. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, increasing the apparent hydrophobicity of the protonated amine and enhancing its retention on the C18 column[2].

Workflow A Molecular Profiling Beta-amino alcohol core Secondary amine (pKa ~8.5) B Stationary Phase Type B Silica, End-capped C18 (Prevents bidentate chelation) A->B C Mobile Phase Thermodynamics 0.1% TFA (pH ~2.0) (Ensures 100% protonation) B->C D Detection Strategy UV Absorbance @ 275 nm (Targets nitroaromatic ring) C->D

Figure 1: Causality-driven method development workflow for beta-amino alcohol derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass a rigorous System Suitability Test (SST) that mathematically proves the chromatographic environment is performing as intended.

Reagents and Materials
  • Stationary Phase: High-purity, fully end-capped Type B Silica C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Optimized Chromatographic Conditions

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.08515Initial
2.01.08515Isocratic hold
10.01.04060Linear gradient
12.01.01090Column wash
12.11.08515Re-equilibration
17.01.08515End
  • Column Temperature: 35 °C (Improves mass transfer kinetics, sharpening the peak).

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (Optimal λmax​ for the 4-nitrophenyl moiety).

Step-by-Step Execution Workflow
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial conditions (85% A / 15% B) for at least 20 column volumes until the baseline is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute 1.0 mL of stock to 10.0 mL with diluent to yield a 100 µg/mL working standard.

  • System Suitability Injection: Inject the 100 µg/mL working standard six consecutive times.

  • Data Acquisition: Record the chromatograms and evaluate against the SST criteria (Table 2). Do not proceed to sample analysis unless all criteria are met.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterRationale (The "Why")Acceptance Limit
Tailing Factor ( Tf​ ) Proves secondary silanol interactions are successfully suppressed. ≤1.5
Theoretical Plates ( N ) Confirms column efficiency and optimal mass transfer. ≥5,000
%RSD of Peak Area Validates the precision of the autosampler and integration logic. ≤2.0% (n=6)
Retention Time ( Rt​ ) Ensures thermodynamic stability of the mobile phase blending. ±2.0% variance

Method Validation Framework (ICH Q2(R2) Compliance)

To guarantee regulatory compliance, the method must be validated according to the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures (adopted November 2023)[4]. The guideline mandates a lifecycle approach to ensure the procedure is scientifically sound and fit for its intended purpose[5].

Validation cluster_0 Method Characteristics V ICH Q2(R2) Self-Validating Protocol S Specificity Baseline resolution from degradants V->S L Linearity & Range Reporting level to 120% (R² > 0.999) V->L A Accuracy 98-102% Recovery across range V->A P Precision %RSD < 2.0% (Repeatability) V->P

Figure 2: Core analytical procedure validation parameters as defined by ICH Q2(R2).

Specificity & Stability-Indicating Power

According to ICH Q2(R2), a quantitative analytical procedure must be able to unequivocally assess the analyte in the presence of expected components (impurities, degradants, matrix)[6].

  • Protocol: Subject the analyte to forced degradation (0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , and UV light for 24 hours).

  • Requirement: The active pharmaceutical ingredient (API) peak must achieve baseline resolution ( Rs​≥2.0 ) from all generated degradation products, proving the method is stability-indicating[5].

Linearity, Range, and Accuracy

The reportable range is derived from the specification and confirms that the procedure provides acceptable accuracy and precision[4].

  • Linearity: Prepare calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration[5].

  • Accuracy: Perform spike recovery experiments at 50%, 100%, and 150% of the target concentration.

Table 3: Representative ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) MethodologyRepresentative ResultStatus
Specificity Peak purity angle < Purity threshold (PDA detector)No co-eluting interferencesPass
Linearity 5 concentration levels (25 µg/mL to 120 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) Triplicate preparations at 50%, 100%, 150%Mean Recovery: 99.4%Pass
Repeatability 6 independent sample preparations at 100%%RSD = 0.85%Pass
Intermediate Precision Different analyst, different day, different column%RSD = 1.12%Pass

Conclusion

By leveraging the physicochemical properties of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol—specifically suppressing the ionization of its secondary amine core with a low-pH TFA mobile phase—this method achieves excellent peak symmetry and retention stability. Embedded System Suitability Tests ensure the protocol acts as a self-validating system, while strict adherence to ICH Q2(R2) guidelines guarantees the method is robust, reliable, and ready for deployment in rigorous drug development and quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview YouTube (Educational Overview) URL:[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column SIELC Technologies URL:[Link]

Sources

Topic: Cell Culture Dosing Guidelines for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing effective and reproducible dosing concentrations for the research compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol in cell culture-based assays. As a member of the phenylethanolamine class of compounds, it is structurally related to endogenous catecholamines and synthetic β-adrenergic agonists.[1][2] This guide moves beyond a simple protocol, offering a strategic framework grounded in scientific principles. We will detail the rationale behind experimental design, from initial cytotoxicity assessments to functional characterization, enabling researchers to determine a precise in vitro therapeutic window. The protocols provided are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in drug discovery and development.

Introduction and Scientific Background

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a phenylethanolamine derivative.[1] Its core structure is analogous to that of norepinephrine, a key neurotransmitter that acts upon adrenergic receptors. The enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine to epinephrine, highlighting the biological significance of this chemical scaffold.[2][3][4] Compounds with this backbone frequently exhibit activity at adrenergic receptors. For example, the well-characterized non-selective β-adrenergic agonist, isoproterenol, is a phenylethanolamine derivative used extensively in research to stimulate β-adrenergic pathways.[5][6][7]

Given this structural similarity, we can hypothesize that 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol may act as a β-adrenergic agonist. The primary downstream effect of β-adrenergic receptor activation (specifically β1, β2, and β3) is the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[8][9] Therefore, a logical approach to characterizing this compound involves not only assessing its impact on cell health but also quantifying its ability to modulate the cAMP signaling pathway.

The following guide provides a two-stage experimental workflow:

  • Cytotoxicity Profiling: To determine the concentration range that is non-toxic to the selected cell model and to calculate the 50% inhibitory concentration (IC₅₀).

  • Functional Activity Profiling: To measure the compound's potency in stimulating the hypothesized signaling pathway (cAMP production) and to calculate the 50% effective concentration (EC₅₀).

By establishing both the IC₅₀ and EC₅₀, a researcher can define a reliable dosing window for subsequent mechanistic or screening studies.

Foundational Workflow for Dosing Determination

The process of determining the optimal in vitro dose is a systematic progression from understanding the compound's toxicity to quantifying its desired biological effect. This workflow ensures that subsequent experiments are conducted at concentrations that are both biologically active and non-confounding due to cytotoxicity.

Dosing_Workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assessment cluster_func Phase 3: Functional Assessment cluster_analysis Phase 4: Analysis & Dose Selection Compound_Prep Compound Preparation (Stock Solution in DMSO) Serial_Dilution_Cyto Prepare Serial Dilutions (Broad Range: e.g., 100 µM to 1 nM) Compound_Prep->Serial_Dilution_Cyto Serial_Dilution_Func Prepare Serial Dilutions (Range informed by IC50) Compound_Prep->Serial_Dilution_Func Cell_Culture Cell Line Selection & Culture (e.g., HEK293, H9C2) Seeding_Cyto Seed Cells in 96-well Plates Cell_Culture->Seeding_Cyto Seeding_Func Seed Cells in 96-well Plates Cell_Culture->Seeding_Func Seeding_Cyto->Serial_Dilution_Cyto Treatment_Cyto Treat Cells (24-72h) Serial_Dilution_Cyto->Treatment_Cyto Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_Cyto->Viability_Assay IC50_Calc Analyze Data & Calculate IC50 Viability_Assay->IC50_Calc Therapeutic_Window Determine In Vitro Therapeutic Window (Range between EC50 and IC50) IC50_Calc->Therapeutic_Window Seeding_Func->Serial_Dilution_Func Treatment_Func Stimulate Cells (Short Duration) Serial_Dilution_Func->Treatment_Func Functional_Assay Perform Functional Assay (e.g., cAMP Accumulation Assay) Treatment_Func->Functional_Assay EC50_Calc Analyze Data & Calculate EC50 Functional_Assay->EC50_Calc EC50_Calc->Therapeutic_Window Dose_Selection Select Dosing Range for Future Experiments Therapeutic_Window->Dose_Selection

Caption: Experimental workflow for determining cell culture dosing.

Protocol 1: Cytotoxicity and IC₅₀ Determination

Materials:

  • 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell line (e.g., HEK293, H9C2, or other relevant line)

  • Complete culture medium (e.g., DMEM with 10% FBS)[5]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay kit like CellTiter-Glo®)[12]

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Compound Preparation (Stock Solution):

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol in DMSO. The compound is reported to be slightly soluble in DMSO.[13] Ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Determine the optimal seeding density for your cell line to ensure they are still in a logarithmic growth phase at the end of the experiment (typically 24-72 hours).[14][15] This may require a preliminary cell growth curve experiment.

    • Seed the cells into a 96-well plate at the predetermined density (e.g., 5,000–10,000 cells/well in 100 µL of medium).[14][16]

    • Incubate the plate for 24 hours to allow adherent cells to attach.[14]

  • Compound Treatment:

    • Prepare a series of serial dilutions of the compound in complete culture medium. It is common to perform a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM to 1 nM).[14][15]

    • Crucially, include controls:

      • Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This controls for any solvent-induced toxicity.

      • Untreated Control: Cells in medium only, representing 100% viability.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Test each concentration in at least triplicate.[14]

    • Incubate the treated cells for a duration relevant to the expected mechanism, typically 24, 48, or 72 hours.[14]

  • Assessment of Cell Viability:

    • At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT or an ATP-based assay) according to the manufacturer's instructions.[12][14]

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and measuring absorbance.[14]

    • For an ATP-based luminescent assay, this involves adding the reagent, a short incubation, and measuring luminescence.[10][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]

Parameter Description Example Value
Cell Line Mammalian cell line used for the assay.HEK293
Seeding Density Cells per well in a 96-well plate.8,000 cells/well
Treatment Duration Incubation time with the compound.48 hours
Concentration Range Range of compound concentrations tested.1 nM to 100 µM
Calculated IC₅₀ Concentration causing 50% viability loss.To be determined

Protocol 2: Functional Activity and EC₅₀ Determination

Rationale: Based on its structure, the compound is hypothesized to be a β-adrenergic agonist that increases intracellular cAMP.[7][8] This protocol aims to quantify this functional activity. A cAMP accumulation assay will measure the levels of this second messenger in response to compound stimulation. This allows for the calculation of the EC₅₀—the concentration of the compound that produces 50% of the maximum possible response. This is a direct measure of the compound's potency.

Hypothesized Signaling Pathway:

Signaling_Pathway Compound 2-{[(4-Nitrophenyl)methyl]amino} -1-phenylethan-1-ol Receptor β-Adrenergic Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Hypothesized β-adrenergic signaling pathway activation.

Materials:

  • All materials from Protocol 1

  • Cell line known to express functional β-adrenergic receptors (e.g., HEK293 cells transfected with a β₂-adrenergic receptor, H9C2 cells, or Ewing's sarcoma cells[7])

  • Serum-free medium

  • cAMP accumulation assay kit (e.g., competitive ELISA or luminescence/FRET-based kits)[9][18]

  • Positive control agonist (e.g., Isoproterenol)[5]

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 1. The optimal density may differ for a functional assay, so follow the recommendations of your chosen cAMP assay kit.

  • Cell Treatment:

    • The day of the experiment, gently wash the cells and replace the medium with serum-free medium or a specific stimulation buffer as required by the assay kit. This reduces background signaling.

    • Prepare a serial dilution of the compound in the appropriate buffer. The concentration range should be guided by your IC₅₀ result. Start from a concentration at least 10-fold lower than the IC₅₀ and extend to very low (pM or nM) concentrations.

    • Include the following controls:

      • Vehicle Control: Buffer with DMSO only.

      • Positive Control: A saturating concentration of a known agonist like Isoproterenol (e.g., 10 µM) to establish the maximum response.[5]

    • Add the diluted compounds to the cells and incubate for the time recommended by the assay manufacturer (typically a short period, e.g., 15-30 minutes, to capture the transient cAMP peak).

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the specific protocol of your chosen cAMP assay kit.[9][19][20] These kits typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Normalize the data, setting the response from the vehicle control as 0% and the response from the saturating positive control (Isoproterenol) as 100%.

    • Plot the normalized response (%) against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the EC₅₀ value.

Parameter Description Example Value
Cell Line Receptor-expressing cell line.β₂-AR-HEK293
Stimulation Time Incubation time with the compound.15 minutes
Concentration Range Range guided by IC₅₀ data.1 pM to 1 µM
Positive Control Known agonist for the pathway.10 µM Isoproterenol
Calculated EC₅₀ Concentration for 50% maximal response.To be determined

Data Interpretation and Final Dose Selection

The ultimate goal is to select a concentration range for future experiments that is functionally effective without being cytotoxic.

  • Compare IC₅₀ and EC₅₀: A compound with therapeutic potential will have an EC₅₀ that is significantly lower than its IC₅₀. The ratio of IC₅₀ to EC₅₀ can be considered the in vitro therapeutic index.

  • Working Concentration Selection:

    • For mechanistic studies, concentrations around the EC₅₀ (e.g., 1x, 5x, and 10x the EC₅₀) are often used to ensure a robust and measurable biological response.

    • For screening or long-term studies, it is critical to use a concentration that is well below the IC₅₀ (e.g., <1/10th of the IC₅₀) to avoid any confounding effects from cytotoxicity.

By systematically applying these protocols, researchers can move forward with confidence, knowing that the doses of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol used in their experiments are both scientifically sound and empirically validated for their specific cell model.

References

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. Retrieved from [Link]

  • Kleszcz, R., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Drug Discovery News. Retrieved from [Link]

  • Pae, A. N., et al. (2010). Synthesis and cytotoxicity of 1-phenylethanolamine carboxamide derivatives: effects on the cell cycle. SciSpace. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Retrieved from [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Retrieved from [Link]

  • The Audiopedia. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide [Video]. YouTube. Retrieved from [Link]

  • De-La-Fuente, R. A., et al. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]

  • Ueyama, T., et al. (2001). Isoproterenol Activates Extracellular Signal–Regulated Protein Kinases in Cardiomyocytes Through Calcineurin. Circulation - American Heart Association Journals. Retrieved from [Link]

  • LookChem. (n.d.). Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). LookChem. Retrieved from [Link]

  • Somoza, N., et al. (1988). Beta-adrenergic agonist- and prostaglandin-mediated regulation of cAMP levels in Ewing's sarcoma cells in culture. PubMed. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. precisionFDA. Retrieved from [Link]

  • Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]

  • Mahmoodi, N., et al. (2023, July 19). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry - ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenylethanolamine n-methyltransferase – Knowledge and References. Taylor & Francis. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Formulation Challenge

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a key intermediate in the synthesis of β3-adrenergic receptor agonists, such as Mirabegron.[1] Its structure, a phenylethanolamine derivative, suggests potential activity at adrenergic receptors, making it a candidate for preclinical evaluation in various animal models, including those for cardiovascular research.[2][3] However, the successful in vivo assessment of this and many other novel chemical entities is critically dependent on developing a safe, effective, and reproducible formulation.

The primary challenge in formulating this compound lies in its predicted poor aqueous solubility. Publicly available data describes the hydrochloride salt as only "slightly soluble" in water and DMSO.[4] This characteristic is common among lipophilic drug candidates and can lead to low and variable bioavailability, hindering the accurate assessment of its pharmacological and toxicological profile.[2][5]

This document provides a comprehensive, experience-driven guide for researchers to systematically develop a suitable formulation for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (referred to hereafter as "the compound") for in vivo studies. The protocols herein are designed as a self-validating system, guiding the user from initial physicochemical characterization to the final preparation and quality control of a dosing-ready formulation.

Pre-Formulation Assessment: Understanding Your Molecule

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[6] This foundational knowledge informs every subsequent decision in the formulation development process.

Key Physicochemical Parameters

A summary of the known and predicted properties of the compound is presented below.

PropertyValue / DescriptionSource / MethodSignificance for Formulation
Molecular Formula C₁₆H₁₈N₂O₃PubChemEssential for all concentration and dose calculations.
Molecular Weight 286.33 g/mol PubChemUsed for converting mass to molarity.
Appearance Light yellow powder/solidAChemBlockPhysical state informs handling and choice of formulation type (e.g., suspension).[7]
Predicted XLogP3 2.4PubChemIndicates moderate lipophilicity, suggesting poor water solubility but potential for solubility in organic co-solvents or lipids.[8]
Aqueous Solubility "Slightly soluble" (qualitative)LookChemConfirms the primary challenge; quantitative assessment is the necessary first experimental step.[4]
Mandatory First Step: Quantitative Solubility Screening

The term "slightly soluble" is insufficient for rational formulation design. The first and most critical experimental step is to determine the compound's approximate solubility in a panel of pharmaceutically acceptable vehicles. This screening will dictate the most viable formulation strategy.

Protocol 1: Small-Scale Solubility Assessment

Objective: To quantitatively estimate the solubility of the compound in common preclinical vehicles.

Materials:

  • 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol powder

  • Calibrated microbalance

  • 2 mL microcentrifuge tubes

  • Vortex mixer and/or shaker incubator

  • Benchtop centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Vehicle Panel (see table below for suggestions)

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a series of pre-weighed microcentrifuge tubes. The key is to have undissolved solid remaining at the end.

  • Vehicle Addition: Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective tubes.

  • Equilibration: Tightly cap the tubes and agitate them at a controlled temperature (e.g., room temperature, ~25°C) for 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sampling & Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your quantification assay.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor.

Table of Recommended Screening Vehicles:

Vehicle ClassSpecific ExamplesRationale & Considerations
Aqueous Purified Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4Establishes baseline aqueous solubility. Saline and PBS are common vehicles for parenteral routes.[9]
Co-solvents 10% DMSO in Saline, 30% PEG 400 in Water, 30% Propylene Glycol in WaterCo-solvents are used to increase the solubility of hydrophobic compounds.[2] It is crucial to be aware of their potential toxicity.[10][11]
Surfactants 1-5% Tween® 80 in Water, 2% Cremophor® EL in SalineSurfactants can form micelles to encapsulate and solubilize poorly soluble compounds.[2]
Cyclodextrins 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterCyclodextrins form inclusion complexes with drug molecules, enhancing their aqueous solubility.
Oils Corn oil, Sesame oilSuitable for highly lipophilic compounds, typically for oral or subcutaneous administration.[9]

Formulation Strategy Selection

The results from the solubility screening will guide the selection of the most appropriate formulation strategy. The goal is to achieve the desired concentration in a vehicle that is safe for the intended route of administration and animal model.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Quantitative Solubility Data (Protocol 1) sol_check Is solubility in aqueous vehicle (e.g., Saline, PBS) > Target Dose Conc.? start->sol_check sol_yes Yes sol_check->sol_yes sol_no No sol_check->sol_no strategy_solution Strategy: Aqueous Solution sol_yes->strategy_solution cosolvent_check Is solubility in co-solvent / cyclodextrin > Target Dose Conc.? sol_no->cosolvent_check end_solution Proceed to Protocol 2: Solution Preparation strategy_solution->end_solution cosolvent_yes Yes cosolvent_check->cosolvent_yes cosolvent_no No cosolvent_check->cosolvent_no strategy_cosolvent Strategy: Co-solvent or Cyclodextrin Solution cosolvent_yes->strategy_cosolvent strategy_suspension Strategy: Aqueous Suspension cosolvent_no->strategy_suspension strategy_cosolvent->end_solution end_suspension Proceed to Protocol 3: Suspension Preparation strategy_suspension->end_suspension

Caption: Decision workflow for selecting a formulation strategy.

Strategy 1: Solution-Based Formulations

If the compound exhibits sufficient solubility (> target concentration) in a safe vehicle (e.g., saline with a low percentage of co-solvent), a solution is the preferred formulation. Solutions offer dose uniformity and are suitable for most routes of administration, including intravenous (IV).

Protocol 2: Preparation of a Co-Solvent Solution for IV Injection

Objective: To prepare a sterile, clear solution for intravenous administration in mice. This protocol assumes a target concentration of 1 mg/mL and a final vehicle of 10% DMSO / 40% PEG 400 / 50% Saline. Adjust components and ratios based on your solubility data.

Materials:

  • 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride for Injection, USP (Sterile Saline)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Calculate Requirements: Determine the total volume of formulation needed. For a 10 mL batch at 1 mg/mL, you will need 10 mg of the compound.

  • Dissolution: Weigh 10 mg of the compound into a sterile vial. Add 1 mL of DMSO. Vortex until the compound is completely dissolved. A brief, gentle warming (<40°C) may be used if necessary, but check for compound stability first.

  • Co-solvent Addition: Add 4 mL of PEG 400 to the vial. Mix thoroughly until a homogenous solution is achieved.

  • Aqueous Phase Addition: Slowly add 5 mL of sterile saline to the vial while mixing. Crucial Step: Add the aqueous phase gradually to prevent precipitation of the compound. If precipitation occurs, the chosen vehicle system is not suitable at this concentration.[6]

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial. This step is mandatory for IV formulations to ensure sterility.

  • Quality Control: Visually inspect the final formulation for any particulates or precipitation. If possible, confirm the concentration of the final filtered solution via HPLC or UV-Vis.

Strategy 2: Suspension-Based Formulations

If the compound's solubility is insufficient in any safe solvent system, a suspension is the next logical approach, particularly for oral (PO) or intraperitoneal (IP) administration. The goal is to create a uniform dispersion of fine drug particles in a liquid vehicle.

Protocol 3: Preparation of a Micronized Suspension for Oral Gavage

Objective: To prepare a homogenous, resuspendable suspension for oral gavage in rodents. This protocol assumes a target concentration of 5 mg/mL in 0.5% w/v Carboxymethylcellulose (CMC) with 0.1% w/v Tween® 80.

Materials:

  • 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol powder, preferably micronized to reduce particle size and improve dissolution.[2]

  • Sodium Carboxymethylcellulose (CMC), low viscosity

  • Tween® 80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, but recommended)

Procedure:

  • Vehicle Preparation: a. Prepare the suspending vehicle. For a 10 mL batch, add 50 mg of CMC to ~9.5 mL of purified water while stirring vigorously with a magnetic stirrer. Leave stirring until fully hydrated and dissolved (this can take time). b. Add 10 mg (or 10 µL) of Tween® 80 to the CMC solution and mix well. Tween® 80 acts as a wetting agent to help disperse the hydrophobic drug particles.[2]

  • Suspension Preparation: a. Weigh 50 mg of the micronized compound. b. Place the powder in a mortar. Add a small volume (~0.5 mL) of the prepared vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle clumping.[4] c. Gradually add the remaining vehicle to the paste in small portions, mixing continuously. d. Transfer the mixture to a suitable container (e.g., a glass vial) with a magnetic stir bar.

  • Homogenization: Stir the suspension for at least 30 minutes. For improved uniformity and stability, use a high-shear homogenizer if available.

  • Quality Control: a. Visual Inspection: The suspension should appear uniform and free of large agglomerates. b. Resuspendability: Allow the suspension to sit for a short period (e.g., 10-15 minutes) and then confirm that any settled particles can be easily and fully redispersed by gentle inversion or vortexing. c. Dose Withdrawal: Use a dosing syringe to confirm that a consistent volume can be withdrawn. Continuous stirring during dosing is highly recommended to ensure each animal receives the correct dose.

Biological Context and Route of Administration

The compound's structural similarity to β3-adrenergic agonists suggests its use in models of cardiovascular or metabolic disease.[1] Chronic administration of β-agonists like isoproterenol is a well-established method to induce cardiac hypertrophy and other pathological changes in rodents, providing a relevant model system.[3]

  • For Oral Administration (PO): Oral gavage is a common method. Suspensions (Protocol 3) are often suitable. The bioavailability will be influenced by the compound's dissolution rate in the gastrointestinal tract.[5]

  • For Intravenous Administration (IV): This route ensures 100% bioavailability and is used for acute studies or when bypassing first-pass metabolism is desired. Only sterile, clear solutions (Protocol 2) can be administered intravenously.

  • For Intraperitoneal (IP) or Subcutaneous (SC) Administration: Both solutions and suspensions can be used, but suspensions may cause local irritation and should be used with caution. The vehicle must be sterile and have a physiological pH and osmolarity where possible.

In-Use Stability and Quality Control

A prepared formulation is only useful if it is stable for the duration of the experiment.

G cluster_0 Formulation Quality Control Workflow prep Final Formulation Prepared (Solution or Suspension) visual Visual Inspection (Clarity, Color, Particulates) prep->visual dose Dose Uniformity (For suspensions) prep->dose Suspensions Only ph pH Measurement (Especially for parenteral routes) visual->ph conc Concentration Verification (HPLC/UV-Vis) ph->conc stability In-Use Stability Assessment (Store under study conditions) conc->stability release Release for In Vivo Dosing stability->release dose->stability

Caption: Key quality control checks for in vivo formulations.

Key Quality Control Checks:

  • Appearance: Visually inspect for clarity (solutions) or uniformity (suspensions) before each use.

  • Concentration: Verify the final concentration of the active ingredient, especially after steps like sterile filtration which can cause loss due to filter binding.

  • Stability: Prepare formulations fresh daily whenever possible. If storage is required (e.g., at 2-8°C), re-confirm appearance and resuspendability before use. For longer studies, a formal stability assessment at the storage condition is recommended.

  • Dose Uniformity (Suspensions): Ensure the suspension is thoroughly mixed before drawing each dose to prevent settling and dose variability.

By adhering to this systematic approach, researchers can develop a robust and reproducible formulation for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, ensuring that the in vivo data generated is reliable and accurately reflects the compound's intrinsic biological activity.

References

  • Jain, S., & Patel, N. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(6), 1646-1654. Retrieved from [Link]

  • Garg, V., & Singh, H. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 848594. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • LookChem. (n.d.). Cas 521284-21-9, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. LookChem. Retrieved from [Link]

  • Berthonneche, C., et al. (2009). Cardiovascular Response to Beta-Adrenergic Blockade or Activation in 23 Inbred Mouse Strains. PLoS ONE, 4(8), e6610. Retrieved from [Link]

  • Warren, C. M., et al. (2013). β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. American Journal of Physiology-Heart and Circulatory Physiology, 305(7), H1053-H1061. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal Pharmatech. (2026, January 28). Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Retrieved from [Link]

  • Alves, G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (and its common salt forms). We will explore the underlying causes of its poor solubility and provide a series of troubleshooting steps and validated protocols to systematically improve its dissolution in aqueous media.

FAQ and Troubleshooting Guide

Question 1: What is 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, and why is its aqueous solubility so low?

Answer: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a complex organic molecule with the chemical formula C₁₆H₁₈N₂O₃.[1][2] Its structure contains several features that contribute to its hydrophobicity and thus, its poor solubility in water:

  • Aromatic Rings: The presence of both a phenyl and a 4-nitrophenyl group provides a large, non-polar surface area that repels water molecules.

  • High Molecular Weight: Larger molecules are generally more difficult for solvent molecules to surround and solvate effectively.[3]

  • Nitro Group: While the nitro group is polar, its contribution is outweighed by the large hydrophobic scaffold.

The molecule does possess a secondary amine and a hydroxyl group, which are capable of hydrogen bonding. However, these are insufficient to overcome the hydrophobic nature of the rest of the molecule, leading to a compound that is only slightly soluble in water.[4]

Caption: The relationship between the compound's hydrophobic nature and its poor aqueous solubility.

Question 2: My compound isn't dissolving. What is the most straightforward first step to try?

Answer: The most direct and often most effective initial approach is pH adjustment . Your molecule is an amino alcohol, meaning it has a basic secondary amine group. By lowering the pH of the aqueous solution, you can protonate this amine, converting it into a positively charged ammonium salt. This salt form has significantly greater electrostatic interaction with polar water molecules, thereby increasing solubility.[5][6]

Causality: The solubility of weak electrolytes is highly dependent on the pH of the medium.[7] For a basic compound like this one, solubility increases as the pH drops below its pKa (the pH at which the compound is 50% ionized). The hydrochloride salt form of this compound is often synthesized for this very reason.[8][9]

When to Use This Method:

  • When your downstream application can tolerate an acidic pH.

  • As a first-line screening method to quickly assess potential solubility enhancement.

See Protocol 1 for a step-by-step guide to creating a pH-solubility profile.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin to form a soluble complex.

Question 5: Are there other common solubilization techniques I can use, such as surfactants?

Answer: Absolutely. Micellar solubilization using surfactants is another powerful and widely used technique. Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail." [10] Mechanism of Action: At a specific concentration in water, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. [10][11]The hydrophobic tails cluster together to form a non-polar core, while the hydrophilic heads face the aqueous environment. Your poorly soluble compound can partition into this hydrophobic core, becoming effectively "solubilized" within the aqueous solution. [10][12] Commonly Used Surfactants in Research:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant, generally well-tolerated in biological systems. [11]* Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing power, though it can be denaturing to proteins. [11]* Cremophor® EL: A non-ionic surfactant used in various drug formulations. [11] Considerations: The choice of surfactant is critical and depends on the drug's properties and the requirements of the formulation. [11] See Protocol 4 for a guide to surfactant-based solubilization.

Summary of Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Fold-IncreaseAdvantagesDisadvantages
pH Adjustment Ionization of the basic amine group to form a more soluble salt. [5]10 - 1,000Simple, cost-effective, well-understood.Only applicable to ionizable compounds; requires a non-neutral pH.
Co-solvency Reduces the polarity of the aqueous solvent system. [13][14]2 - 500Easy to prepare; wide range of co-solvents available.Potential for toxicity; drug may precipitate upon dilution. [15]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the CD's non-polar cavity. [][17]10 - 20,000High solubilization capacity; can improve stability. [18][19]Higher cost of materials; potential for competitive displacement.
Micellar Solubilization Partitioning of the drug into the hydrophobic core of surfactant micelles. [10]10 - 10,000High solubilizing power; can be used for very hydrophobic compounds. [12]Potential for biological membrane disruption; requires concentration above CMC.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling
  • Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) ranging from pH 2.0 to pH 8.0.

  • Addition of Compound: Add an excess amount of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid material is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH to identify the optimal pH for solubilization.

Protocol 2: Co-solvent System Screening
  • Stock Solutions: Prepare stock solutions of various co-solvents (e.g., 100% Ethanol, 100% Propylene Glycol, 100% PEG 400).

  • Solvent Blends: Create a range of co-solvent/water blends (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).

  • Solubility Measurement: Following the same procedure as in Protocol 1 (Steps 2-5), determine the saturation solubility of your compound in each solvent blend.

  • Analysis: Plot the solubility against the percentage of co-solvent to determine the most effective system and concentration for your needs.

Protocol 3: Cyclodextrin Inclusion Complex Preparation (Kneading Method)
  • Molar Ratio Calculation: Calculate the amounts of your compound and the chosen cyclodextrin (e.g., HP-β-CD) required for a specific molar ratio (e.g., 1:1, 1:2 drug-to-CD).

  • Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of water to form a thick, consistent paste.

  • Kneading: Gradually add your compound to the paste and knead thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a lyophilizer (freeze-dryer) for heat-sensitive compounds.

  • Pulverization: Grind the dried complex into a fine powder.

  • Solubility Test: Test the aqueous solubility of this new complex powder using the method described in Protocol 1 (at a neutral pH) to confirm enhancement.

Protocol 4: Micellar Solubilization with a Surfactant
  • Surfactant Solution: Prepare a series of aqueous solutions of a chosen surfactant (e.g., Polysorbate 80) at concentrations both below and significantly above its known CMC.

  • Solubility Measurement: Determine the saturation solubility of your compound in each surfactant solution, following the steps outlined in Protocol 1 (Steps 2-5).

  • Analysis: Plot the solubility of your compound against the surfactant concentration. You should observe a significant increase in solubility at concentrations above the CMC, confirming micellar solubilization.

References

  • ResearchGate. (2016). Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: A critical and meta-analysis. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Slideshare. Cosolvency. [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Research Square. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • PubMed. (1994). Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • precisionFDA. 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

  • Semantic Scholar. Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • MDPI. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ACS Publications. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • PharmaCompass. (1R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). [Link]

  • LookChem. Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Preventing oxidation of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (CAS No. 521284-21-9 [free amine])[1][2]. This document provides in-depth troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals to mitigate oxidation during the long-term storage of this compound. Our guidance is based on established principles of organic chemistry and best practices for handling air-sensitive reagents.

Part 1: Understanding the Instability - FAQ
Q1: My stored 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol has developed a yellow or brownish tint. What is happening?

A1: A color change, typically to a light yellow powder, is a common indicator of chemical degradation.[3] The molecule 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol possesses two primary functional groups susceptible to atmospheric oxidation: a secondary benzylic amine and a secondary benzylic alcohol.[4][5] Oxidation at these sites can lead to the formation of highly conjugated systems, such as imines, nitrones, or ketones, which often absorb visible light and appear colored.

  • Amine Oxidation: The secondary amine can be oxidized to form a hydroxylamine, which may be further oxidized to a nitrone.[4][6]

  • Alcohol Oxidation: The secondary benzylic alcohol can be oxidized to the corresponding ketone, acetophenone.[7][8]

These oxidative processes are often catalyzed by light, heat, and trace metal impurities.

Q2: What specific chemical structures are causing this instability?

A2: The molecule's instability arises from two key structural motifs:

  • Secondary Benzylic Amine: The nitrogen lone pair is susceptible to attack by oxidizing agents. The adjacent benzyl group can stabilize radical intermediates, facilitating oxidation pathways.

  • Secondary Benzylic Alcohol: The hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) is activated by the adjacent phenyl ring, making it susceptible to abstraction and subsequent oxidation to a carbonyl group.[9]

The diagram below illustrates the primary sites of oxidative vulnerability.

Caption: Key sites prone to oxidation on the target molecule.

Part 2: Proactive Storage & Handling Protocols

To ensure the long-term integrity of your compound, proactive measures are essential. The following section details best practices for storage and handling.

Q3: What are the ideal long-term storage conditions for this compound?

A3: Based on its chemical structure and general principles for storing air-sensitive organic molecules, we recommend the following conditions.[10][11]

ParameterRecommended ConditionRationale & Expert Insights
Temperature 0-8 °C[3] (Refrigerated)Reduces the kinetic rate of oxidation reactions. While freezing (-20 °C) is an option, ensure the compound is in a sealed, anhydrous environment to prevent moisture condensation upon removal.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen, the primary oxidant.[12] Argon is denser than air and can be more effective at blanketing the solid, but high-purity nitrogen is more cost-effective and sufficient for most applications.[13]
Light Amber Vial or Store in DarknessUV and visible light can provide the activation energy for radical-based oxidation pathways.[14]
Container Tightly Sealed Glass VialUse vials with PTFE-lined caps to prevent atmospheric exchange and potential leaching from plastic containers.
Moisture Anhydrous ConditionsStore over a desiccant (e.g., Drierite™ in a secondary container) if the compound is handled frequently. Moisture can participate in certain degradation pathways.
Q4: How do I properly store a solid compound under an inert atmosphere?

A4: This procedure, known as "inert gas blanketing" or "backfilling," is a critical skill for preserving sensitive reagents.

Experimental Protocol: Inert Gas Blanketing for Solid Storage

Objective: To replace the air in the headspace of a storage vial with an inert gas (Nitrogen or Argon).

Materials:

  • Vial containing 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol with a septum-compatible cap.

  • Source of high-purity Nitrogen or Argon with a regulator.

  • Tubing.

  • Two needles (e.g., 22-gauge): one for gas inlet, one for outlet.

Procedure:

  • Setup: Connect the tubing from the gas regulator to the inlet needle.

  • Purge: Pierce the vial's septum with both the inlet and outlet needles. Ensure the inlet needle is positioned above the solid material, while the outlet needle is just through the septum to vent the displaced air.

  • Gas Flow: Gently open the regulator to create a slow, steady stream of inert gas (you should be able to feel a slight flow on your finger). A high flow rate can blow solid material around.[15]

  • Flush: Allow the gas to flow for 1-2 minutes to ensure the headspace is thoroughly purged of air.

  • Seal: While the gas is still flowing, remove the outlet needle first. Then, remove the inlet needle. This maintains a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Secure: Wrap the pierced septum with Parafilm® or electrical tape for a more secure long-term seal.

  • Store: Place the sealed vial under the recommended temperature and light conditions.

Caption: Workflow for inert gas blanketing of a solid sample.

Part 3: Troubleshooting Degradation
Q5: I suspect my compound has degraded. How can I quickly check its purity?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity assessment. An oxidized sample will typically show new spots (impurities) with different polarities (different Rf values) compared to a pure reference sample.

Protocol: Rapid Purity Check by TLC

  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spot Samples: Dissolve a tiny amount of your stored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on the starting line. If available, spot a reference (un-degraded) sample alongside it.

  • Develop Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate - this may require optimization). Let the solvent front migrate up the plate.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The nitrophenyl group should be UV-active.

  • Analyze: A pure sample should show a single, well-defined spot. The presence of additional spots in the lane of your stored sample indicates the formation of impurities. Oxidation products like ketones are often more polar and will have a lower Rf value (travel less distance up the plate) than the parent alcohol.

Q6: How can I definitively identify and quantify the oxidation products?

A6: For a comprehensive analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

  • HPLC will separate the parent compound from its degradation products. Quantification can be achieved by comparing peak areas to a standard curve.[16]

  • MS will provide the molecular weight of the impurities, allowing for the identification of likely structures (e.g., a mass increase of 16 Da could indicate N-oxide formation, while a mass decrease of 2 Da could indicate oxidation of the alcohol to a ketone).

Consult your institution's analytical services core for assistance with HPLC-MS method development.

Part 4: Advanced Topics & Prevention
Q7: Can I use an antioxidant to stabilize the compound in solution?

A7: Yes, for solutions, the use of antioxidants can be beneficial, but requires careful consideration of compatibility. Hindered phenolic antioxidants (like BHT - Butylated hydroxytoluene) or certain amine-based antioxidants can be effective radical scavengers.[17][18] However, any additive must be proven not to interfere with downstream applications. A small-scale stability study is always recommended before adding an antioxidant to your entire stock. Secondary antioxidants, which decompose hydroperoxides, can also be considered.[19]

Caption: Troubleshooting workflow for suspected sample degradation.

References
  • Aman, M., Tremmel, J., Dostal, L., Erben, M., Tydlitát, J., Jambor, R., & Jansa, J. (2020). Highly Active and Selective Ru-PNHC Catalyst in Aerobic Oxidation of Primary Benzylamines to Imines. ChemCatChem. Available at: [Link][20]

  • Granato, Á. S., Amarante, G. W., & Adrio, J. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Available at: [Link][4]

  • Shaabani, A., et al. (Year not specified). Literature on the oxidation of 1-phenylethanol. (This is a general reference to the concept, as cited in a broader context). Available at: [Link][5]

  • Nair, T. D. R., et al. (Year not specified). Kinetic Studies on The Oxidation of 1-Phenyl Ethanol and Its para-Substituted Derivatives by Potassium Dichromate. Asian Journal of Chemistry. Available at: [Link][7]

  • Davies, C. F., & Young, D. (Year not specified). Kinetics of the oxidation of DL-1-phenylethanol by tris(2,2′-bipyridine)nickel(III) ions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link][8]

  • Linde Engineering. (Year not specified). Inerting in the chemical industry. White Paper. Available at: [Link][12]

  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link][10]

  • Zamann Pharma Support GmbH. (Year not specified). Inert Atmosphere. Available at: [Link][21]

  • Suze Chemical. (Year not specified). What Methods Should Be Mastered for the Benzyl Alcohol Storage? Available at: [Link][11]

  • Flinn Scientific. (Year not specified). Safety Data Sheet (SDS) Benzyl Alcohol. Available at: [Link][14]

  • Various Authors. (2023). Reddit discussion on Benzyl Alcohol expiry time after opening bottle. r/chemistry. Available at: [Link][22]

  • Tintoll. (2026). Amine Antioxidants. Available at: [Link][17]

  • Stabilization Technologies. (Year not specified). The Case for NOT Ignoring Select Secondary Antioxidants. Available at: [Link][19]

  • University of Helsinki. (Year not specified). Chromatographic determination of amines in food samples. HELDA. Available at: [Link][16]

  • Various Authors. (2025). Reddit discussion on how to store reagents under an inert gas. r/labrats. Available at: [Link][15]

Sources

Technical Support Center: Recrystallization of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing recrystallization solvents for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, designed for researchers and drug development professionals.

This guide provides a comprehensive framework for selecting and optimizing solvent systems for the purification of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to ensure you can develop a robust and reproducible crystallization process.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of the target compound. 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol possesses several key functional groups that dictate its solubility:

  • Polar Groups: A hydroxyl (-OH) group, a secondary amine (-NH-), and a nitro (-NO2) group. These groups are capable of hydrogen bonding and impart significant polarity to the molecule.

  • Aromatic Rings: Two phenyl rings provide a non-polar character.

This combination of polar functional groups on a moderately-sized carbon skeleton suggests that the molecule is polar. Therefore, according to the principle of "like dissolves like," polar solvents are the most promising candidates for recrystallization.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent must satisfy several criteria to be effective for recrystallization. The primary characteristic is a steep solubility curve: the compound should be highly soluble in the hot solvent but sparingly soluble at ambient or cold temperatures.[2][3] This differential solubility is fundamental to achieving high recovery of the purified product.

Other critical solvent properties include:

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).

  • Boiling Point: A moderately low boiling point is preferable, as it allows for easy removal of residual solvent from the final crystals.[2] However, the boiling point should not be so low as to make handling difficult due to rapid evaporation.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Q2: Which single solvents are the best starting points for screening?

Given the polar nature of the target molecule, polar solvents are the logical starting point. Alcohols are often an excellent choice for aromatic compounds containing polar functional groups.[3][5]

Recommended Starting Solvents for Screening:

  • Methanol

  • 95% Ethanol

  • Isopropanol (IPA)

  • Acetone

  • Acetonitrile

  • Ethyl Acetate

Water is generally a poor solvent for this compound at room temperature but can be an effective anti-solvent in a mixed system.

Q3: When is a mixed-solvent system necessary, and how is it used?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[3] This is a common scenario for compounds that are either too soluble in one solvent or not soluble enough in another, even when hot.

The most common approach is the solvent/anti-solvent method.[6] This involves:

  • Dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble).

  • Adding a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[6][7] The two solvents must be miscible with each other.[8][9]

  • Adding a few drops of the "good" solvent back into the hot mixture to just redissolve the precipitate and ensure the solution is saturated.[6]

  • Allowing the solution to cool slowly to induce crystallization.

For 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, common and effective mixed-solvent systems often include an alcohol (the "good" solvent) and water (the "anti-solvent").[10][11]

Systematic Solvent Selection Workflow

The following diagram outlines a systematic approach to identifying the optimal solvent system for your recrystallization.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Mixed-Solvent Optimization Start Start: Crude Compound Assess Assess Molecule Polarity (Polar -OH, -NH, -NO2 groups) Start->Assess Select Select 3-5 Polar Solvents (e.g., Ethanol, IPA, Acetone) Assess->Select Test Small-Scale Solubility Test (20-30 mg crude in 0.5 mL solvent) Select->Test Decision1 Soluble in Hot Solvent? Test->Decision1 Decision2 Insoluble in Cold Solvent? Decision1->Decision2 Yes Insoluble Insoluble Even When Hot Decision1->Insoluble No Success Optimal Single Solvent Found Decision2->Success Yes TooSoluble Too Soluble in Cold Decision2->TooSoluble No SelectGood Select 'Good' Solvent (from 'Too Soluble' list) TooSoluble->SelectGood Insoluble->SelectGood Consider as anti-solvent SelectBad Select Miscible 'Anti-Solvent' (e.g., Water, Heptane) SelectGood->SelectBad MixedTest Perform Mixed-Solvent Test SelectBad->MixedTest SuccessMixed Optimal Mixed System Found MixedTest->SuccessMixed

Caption: A systematic workflow for selecting an optimal recrystallization solvent system.

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

Cause: This common issue occurs when the solid melts before it dissolves, forming a liquid layer immiscible with the solvent.[12] It often happens when the boiling point of the solvent is higher than the melting point of the compound or when high levels of impurities significantly depress the compound's melting point.[3]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point and prevent premature precipitation.[12][13]

  • Slow Cooling: Allow the solution to cool much more slowly. An insulated container or a dewar can be used to reduce the cooling rate, which favors the formation of an ordered crystal lattice over an amorphous oil.[12]

  • Change Solvents: If the problem persists, select a solvent with a lower boiling point or a different mixed-solvent system.

Problem: No crystals form upon cooling the solution.

Cause: The solution is likely not saturated, meaning too much solvent was used, or nucleation has failed to initiate.[12]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][13]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[13]

  • Increase Concentration: If nucleation techniques fail, too much solvent was likely used.[12] Gently heat the solution to boil off a portion of the solvent and re-cool.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[8]

Problem: The final crystal yield is very low.

Cause: This can result from several factors, including using an excessive amount of solvent, incomplete crystallization before filtration, or premature filtration while the solution is still too warm.

Solutions:

  • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Ensure Complete Cooling: Allow adequate time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_problems cluster_solutions_nocrystals cluster_solutions_oiling cluster_solutions_lowyield Start Crystallization Attempt Fails NoCrystals Problem: No Crystals Form Start->NoCrystals OilingOut Problem: Compound 'Oils Out' Start->OilingOut LowYield Problem: Low Crystal Yield Start->LowYield Scratch 1. Scratch flask with glass rod NoCrystals->Scratch Reheat 1. Re-heat and add more solvent OilingOut->Reheat Minimize 1. Use minimum hot solvent LowYield->Minimize Seed 2. Add a seed crystal Scratch->Seed Concentrate 3. Reduce solvent volume (boil off) Seed->Concentrate Cool 4. Cool further in ice bath Concentrate->Cool SlowCool 2. Cool solution much more slowly Reheat->SlowCool ChangeSolvent 3. Try solvent with lower boiling point SlowCool->ChangeSolvent EnsureCooling 2. Ensure complete cooling before filtering Minimize->EnsureCooling SecondCrop 3. Concentrate mother liquor for 2nd crop EnsureCooling->SecondCrop

Caption: A decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[14]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.[7]

  • Clarification: Add a few drops of the hot "good" solvent to the mixture until the cloudiness just disappears. The solution is now saturated.[7]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing (step 6), use a cold mixture of the two solvents in the same approximate ratio used for the crystallization.[7]

Data Presentation: Solvent Properties

The following table summarizes the properties of potential solvents for recrystallization screening.

SolventBoiling Point (°C)Polarity Index (P')Notes
Water10010.2Likely a good anti-solvent.[1][15]
Methanol655.1Good general solvent for polar compounds.[1][15]
Ethanol (95%)78-Excellent general-purpose polar solvent.[1]
Isopropanol (IPA)823.9Good choice for moderately polar compounds.[15]
Acetonitrile825.8Aprotic polar solvent.[15]
Acetone565.1Good dissolving power, but low boiling point.[1][15]
Ethyl Acetate774.4Good for intermediate polarity.[1][15]
Toluene1112.4Good for aromatic compounds, but less polar.[1][15]
Heptane/Hexane98 / 690.1Non-polar; potential anti-solvents with a polar "good" solvent.[1][15]

References

  • recrystallization-2.doc.pdf. (n.d.).
  • Mixed-solvent recrystallisation . (n.d.). University of York. Retrieved from [Link]

  • 3.6F: Troubleshooting . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment . (2025, July 2). Zhanghua. Retrieved from [Link]

  • Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystalliz
  • Experiment 2: Recrystallization. (n.d.).
  • Lab Procedure: Recrystallization . (2024, January 23). LabXchange. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare.
  • Recrystallization. (n.d.).
  • Crystallization Tips . (n.d.). Hampton Research. Retrieved from [Link]

  • Problems with Recrystallisations . (n.d.). University of York. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009, Fall).
  • Solvent selection for effective recrystallization of nitroarom
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • Troubleshooting pseudotropine crystalliz
  • In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. (2022, February 14). Quora. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.).
  • Arom
  • Recrystallization - Single Solvent. (n.d.).
  • Go-to recrystallization solvent mixtures . (2023, February 19). Reddit. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . (2014, August 4). Reddit. Retrieved from [Link]

  • BenzeneMethanol, -[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)- | 521284-21-9. (2026, January 13). ChemicalBook.
  • 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. (n.d.). precisionFDA.
  • Phenylethanolamine . (n.d.). Wikipedia. Retrieved from [Link]

  • (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). (n.d.). PubChem.
  • Polarity Index. (n.d.).
  • (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol 99% | CAS: 521284-21-9. (2026, March 5). AChemBlock.

Sources

Minimizing toxic byproducts in 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol Synthesis

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing the formation of toxic byproducts during the synthesis of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and self-validating process.

Section 1: Understanding Key Toxic Byproducts

The synthesis of this target molecule, while seemingly straightforward, presents several opportunities for the formation of impurities that can be toxicologically significant. Understanding their origin is the first step toward effective control.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts of concern in this synthesis?

A: The main byproducts of concern originate from three sources: side reactions of the primary synthesis pathway, reactions involving the nitro functional group, and contaminants in starting materials. The most critical impurities to monitor are:

  • Over-alkylation Products: Formation of a tertiary amine where the secondary amine product reacts with another molecule of the electrophile.[1]

  • Partially Reduced Nitro Intermediates: The nitro group can be partially reduced to form highly reactive and toxic N-nitroso or N-hydroxylamine species.[2]

  • N-Nitrosamines: These are potent carcinogens that can form if the secondary amine product reacts with a nitrosating agent.[3]

  • Unreacted Starting Materials: Residual 4-nitrobenzylamine or other nitroaromatic precursors can carry through to the final product and exhibit toxicity.[4]

Q2: How are N-nitrosamines formed, and why are they a major risk in this specific synthesis?

A: N-Nitrosamines are formed when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂).[3] Nitrous acid is unstable and is typically formed in situ from nitrite salts (e.g., NaNO₂) under acidic conditions.[5]

This synthesis is at high risk for two reasons:

  • The desired product, 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, is a secondary amine.

  • Nitrite impurities can be present as contaminants in reagents or solvents, or even be formed from atmospheric nitrogen oxides under certain conditions.

The reaction is accelerated by low pH and higher temperatures.[5] Given that nitrosamines are probable human carcinogens, their presence in pharmaceutical intermediates is considered unacceptable, making their control a critical process parameter.[3]

Nitrosamine_Formation Secondary_Amine Secondary Amine Product (R₂NH) Nitrosamine N-Nitrosamine Byproduct (R₂N-N=O) (Potent Carcinogen) Secondary_Amine->Nitrosamine Nitrite Nitrite Source (e.g., NaNO₂ contaminant) Nitrous_Acid Nitrous Acid (HONO) Nitrite->Nitrous_Acid Protonation Acid Acidic Conditions (H⁺) Nitrous_Acid->Nitrosamine Nitrosation Reaction

Caption: Mechanism of N-Nitrosamine Formation.

Q3: What are the risks associated with partially reduced nitro-intermediates?

A: During synthesis, particularly if using non-selective reducing agents or certain catalytic hydrogenation conditions, the nitro group (-NO₂) can be partially reduced to a nitroso (-NO) or hydroxylamine (-NHOH) group. These functional groups are often more toxic than the parent nitro or the fully reduced amine. Hydroxylamine metabolites, for example, have been identified as proximate toxins responsible for the hypersensitivity reactions associated with some drugs.[2] They are reactive species that can covalently bind to macromolecules in the body, leading to cellular toxicity.[2]

Section 2: Troubleshooting Guide for Reductive Amination Pathway

A common and efficient route to the target molecule is the reductive amination between 2-amino-1-phenylethanol and 4-nitrobenzaldehyde. This section addresses common issues encountered during this process.

Core Synthesis Pathway & Side Reactions

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reactions & Byproducts Aminoalcohol 2-Amino-1-phenylethanol Imine Imine Intermediate Aminoalcohol->Imine Aldehyde 4-Nitrobenzaldehyde Aldehyde->Imine Imine Formation (Dehydration) Overalkylation Tertiary Amine Byproduct (Over-alkylation) Aldehyde->Overalkylation Further Reaction Nitroso Nitroso/Hydroxylamine Byproduct (Partial Reduction) Aldehyde->Nitroso Non-Selective Reduction Product Desired Secondary Amine (Target Molecule) Imine->Product Reduction (e.g., NaBH₄) Product->Overalkylation

Caption: Reductive amination pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q4: I'm observing significant formation of a tertiary amine byproduct (over-alkylation). How can I minimize this?

A: Over-alkylation occurs because the secondary amine product is often more nucleophilic than the primary amine starting material, allowing it to compete for reaction with the aldehyde.[1] Here are several strategies to mitigate this:

  • Control Stoichiometry: Use a slight excess of the amine component (2-amino-1-phenylethanol) relative to the aldehyde. This statistically favors the formation of the desired secondary amine.[1]

  • Stepwise Procedure: The most robust method is to decouple imine formation from reduction.[1] First, form the imine by reacting the aldehyde and amine, often with removal of water. Then, in a separate step, add the reducing agent. This prevents the newly formed secondary amine from being present in the reaction mixture along with the aldehyde and reducing agent.

  • Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride for one-pot reactions because it is less reactive towards aldehydes and ketones, allowing for the in-situ formation and reduction of the imine without significant side reactions.[1]

Q5: My reaction is incomplete, with low conversion of starting materials. What are the likely causes?

A: Low conversion is typically due to inefficient imine formation or issues with the reduction step.

  • Inefficient Imine Formation: Imine formation is an equilibrium reaction that is pH-sensitive. The reaction is generally favored under weakly acidic conditions (pH 4-6), which protonate the carbonyl group to make it more electrophilic but do not fully protonate the amine, which would render it non-nucleophilic. Consider adding a catalytic amount of a mild acid like acetic acid.

  • Water Removal: The formation of the imine intermediate produces water.[6] In some systems, removing this water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive the equilibrium toward the imine, increasing conversion.

  • Reducing Agent Potency: While sodium borohydride (NaBH₄) is a common choice, its reactivity can be influenced by solvent and temperature. Ensure it is added to a protic solvent like methanol or ethanol for optimal activity.[7] For difficult reductions, activating NaBH₄ with a solid acid catalyst may improve performance.[8]

Q6: I'm concerned about reducing the nitro group. How do I choose a selective reducing agent?

A: This is a critical consideration. You need a reducing agent that chemoselectively reduces the imine C=N bond while leaving the aromatic nitro group intact.

  • Sodium Borohydride (NaBH₄): Under standard conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ is an excellent choice as it readily reduces imines but typically does not reduce aromatic nitro groups.[9][10] It is the recommended starting point for this synthesis.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines over nitro groups.[6][11] However, it poses a significant toxicity risk, as it can release hydrogen cyanide gas upon acidic workup.[6] Its use should be carefully considered and managed.

  • Catalytic Hydrogenation: This method should be approached with extreme caution. While some catalyst systems can be selective, many common catalysts like Palladium on Carbon (Pd/C) will readily reduce both the imine and the nitro group, especially under elevated pressure or temperature.[12][13] This method is generally not recommended unless the goal is to reduce both functionalities simultaneously.

Reducing AgentSelectivity for Imine vs. Nitro GroupProsCons
Sodium Borohydride (NaBH₄) HighInexpensive, effective, good safety profile, easy workup.[7]Can cause over-alkylation in one-pot reactions.[1]
Sodium Triacetoxyborohydride (STAB) HighExcellent for one-pot reactions, minimizes over-alkylation.[1]More expensive, moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) HighStable in weakly acidic conditions, ideal for one-pot synthesis.[6]Highly Toxic: Can release HCN gas during workup.[6]
Catalytic Hydrogenation (e.g., H₂/Pd-C) LowClean reaction, high atom economy.Non-selective, will likely reduce the nitro group.[13] High-pressure equipment needed.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Stepwise Reductive Amination for High Purity

This protocol minimizes over-alkylation and reduces the risk of side reactions by separating the imine formation and reduction steps.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent (e.g., methanol or toluene).

  • Add 4-nitrobenzaldehyde (0.95 eq) to the solution. Rationale: Using a slight excess of the amine minimizes residual aldehyde and drives the reaction.

  • Add a catalytic amount of acetic acid (0.05 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the aldehyde is consumed. If using toluene, water can be removed azeotropically with a Dean-Stark trap to drive the reaction to completion.

Step 2: Imine Reduction

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: The excess NaBH₄ ensures complete reduction of the imine. The low temperature controls the reaction rate and minimizes potential side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LC-MS analysis confirms the disappearance of the imine intermediate.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding water or dilute HCl at 0 °C to neutralize excess NaBH₄.

  • Adjust the pH to basic (pH > 10) with an aqueous NaOH solution to ensure the amine product is in its free base form.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[14]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.[14][15]

Protocol 2: Preventing N-Nitrosamine Formation

Preventing nitrosamine formation is a matter of stringent control over starting material quality and reaction conditions.

  • Reagent Qualification: Source all reagents, especially amines and solvents, from reputable suppliers and use lots with low specified nitrite content.

  • Avoid Acidic Conditions with Nitrite Sources: During workup, if there is any suspicion of nitrite contamination, avoid prolonged holds under acidic conditions which can accelerate nitrosamine formation.[5]

  • Quenching Agents: In some pharmaceutical processes, radical scavengers or specific quenching agents like ascorbic acid or urea are used to destroy nitrosating agents if their presence is unavoidable.

References

  • Shinde, V. (2020, July 30). Chemistry for The Formation of Nitrosamines. Veeprho. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 5). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass. Retrieved from [Link]

  • D’Addario, V. et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • ResearchGate. (n.d.). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Retrieved from [Link]

  • PMC. (n.d.). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Retrieved from [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Retrieved from [Link]

  • ACS Publications. (2019). Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Al-Masoudi, A. J., & Al-shatravi, S. K. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Soom, N., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. SCIRP. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • ResearchGate. (n.d.). Practical reduction of imines by NaBH4/alumina under solvent-free conditions: An efficient route to secondary amine. Retrieved from [Link]

  • Lohse, O., & Spöndlin, C. (n.d.). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. American Chemical Society. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 2-[N-Methyl-N-(4-nitrophenethyl)amino]ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-1-phenylethanone. Retrieved from [Link]

  • Rieder, M. J., et al. (n.d.). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PubChem. (n.d.). 4-Nitrobenzylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

Sources

Technical Support Center: Overcoming DMSO Precipitation Issues with 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges encountered with this compound: precipitation from Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your compound solutions, leading to more reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol in DMSO.

Q1: I've prepared a stock solution of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol in DMSO, but now I see crystals. Why is it precipitating?

Precipitation of a compound from a DMSO stock solution is a common issue that can be attributed to several key factors:

  • Supersaturation: The initial concentration of your stock solution may have exceeded the compound's solubility limit in DMSO at a given temperature. While a compound might initially appear to dissolve, especially with the aid of vortexing or gentle warming, it can fall out of solution over time as it settles into a more thermodynamically stable state.

  • Temperature Fluctuations: The solubility of most compounds is temperature-dependent. 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is typically stored at low temperatures (-20°C or -80°C) to maintain its chemical stability.[1] However, DMSO itself freezes at 18.5°C (65.3°F).[2][3] Freeze-thaw cycles can promote precipitation as the compound is forced out of the frozen DMSO matrix.[1][4]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water alters the polarity of the solvent, making it more polar.[4] For a lipophilic compound, this increase in polarity can significantly decrease its solubility, causing it to precipitate.[4][6] Even brief exposure to ambient air can introduce enough water to cause problems.[6]

  • Compound Purity and Form: The compound is available as a free amine or a hydrochloride salt.[7] Salts often have different solubility profiles than their free base counterparts. Additionally, the presence of impurities can sometimes act as nucleation sites, initiating the crystallization process.

Q2: What are the key physicochemical properties of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol that I should be aware of?

Understanding the compound's properties is crucial for effective handling. While detailed experimental solubility data is not always published, we can infer its behavior from its structure and available information.

PropertyValue / InformationImplication for Solubility & Handling
Molecular Formula C16H18N2O3[8]A relatively complex organic structure.
Molecular Weight 286.33 g/mol (free base)[8]A moderate molecular weight for a small molecule.
Appearance Light yellow powder / solid[9][10]Visual confirmation of the starting material.
Reported Solubility DMSO (Slightly), Water (Slightly)[10][11]This indicates that while DMSO is a suitable solvent, high concentrations may not be achievable, and precipitation is a known risk.
Storage Temperature Inert atmosphere, Room Temperature (for solid)[10][11]For long-term stability of stock solutions, storage at -20°C or -80°C is recommended.[1]

The presence of a nitro group, phenyl rings, and an amino group gives the molecule a degree of polarity but also significant non-polar character, contributing to its limited solubility in aqueous solutions and its preference for polar aprotic solvents like DMSO.[12]

Q3: My compound is dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What's happening?

This is a classic example of a compound "crashing out" of solution. Here's the mechanism:

  • Solvent Shift: Your compound is stable in the 100% DMSO environment.

  • Introduction to Aqueous Environment: When you pipette this DMSO stock into an aqueous buffer, you are drastically changing the solvent environment from a polar aprotic solvent (DMSO) to a highly polar, protic solvent (water).

  • Solubility Limit Exceeded: The compound has very low aqueous solubility.[10][11] The moment it encounters the water-based medium, its concentration far exceeds its solubility limit in that new solvent mixture, causing it to rapidly precipitate.[13][14]

To prevent this, the final concentration of DMSO in your aqueous solution must be high enough to act as a co-solvent and keep the compound dissolved, while also being low enough to not be toxic to your cells (typically <0.5%).[13][15]

Part 2: Troubleshooting Guides & Protocols

This section provides actionable steps to resolve and prevent precipitation issues.

Immediate Action: What to do if you find precipitate in your DMSO stock vial.

If you observe crystals or a film in your stock solution, do not assume the concentration of the supernatant is correct. The overall concentration is now lower than intended.

Protocol 1: Re-dissolving Precipitated Compound

  • Equilibrate to Room Temperature: Allow the vial to warm completely to room temperature before opening to prevent condensation from forming inside the cap.[6]

  • Gentle Warming: Place the sealed vial in a 37°C water bath for 5-10 minutes.[1][6] Caution: Do not overheat, as this could degrade the compound.[16]

  • Sonication: Following warming, place the vial in a bath sonicator for 10-15 minutes.[1][6][17] Sonication uses ultrasonic waves to break up the crystal lattice and facilitate dissolution.[4]

  • Vortex: Vigorously vortex the solution for 30-60 seconds.[17][18]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all particulate matter has dissolved. If crystals remain, repeat steps 2-4.

  • Immediate Use or Aliquoting: Once the solution is clear, it is best to use it immediately or prepare single-use aliquots to prevent future freeze-thaw cycles.[1][18]

start Precipitate Observed in DMSO Stock warm Warm to 37°C (5-10 min) start->warm sonicate Sonicate (10-15 min) warm->sonicate vortex Vortex Vigorously (30-60 sec) sonicate->vortex check Is Solution Clear? vortex->check check->warm No use Use Immediately or Prepare Single-Use Aliquots check->use Yes reassess Reassess Stock Concentration (Consider making a fresh, lower concentration stock) check->reassess Persistent Precipitate

Caption: Workflow for re-dissolving precipitated compound.

Preventative Measures: Best practices for preparing and storing stable stock solutions.

The best troubleshooting is prevention. Following a rigorous protocol for stock preparation is critical.

Protocol 2: Preparation of a Stable Stock Solution

  • Use High-Quality DMSO: Always use fresh, anhydrous, ≥99.9% purity DMSO from a sealed bottle.[18] Avoid using DMSO from a bottle that has been open for a long time, as it will have absorbed water.[5][6]

  • Calculate Correctly: Determine the volume of DMSO needed to achieve your desired stock concentration (e.g., 10 mM). It is often better to start with a lower, more conservative concentration (e.g., 1-10 mM) where solubility is more assured.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed solid compound.

    • Vortex vigorously for 1-2 minutes.

    • If dissolution is slow, use the gentle warming and sonication steps described in Protocol 1.[17]

  • Aliquoting for Storage: This is a critical step. Once the compound is fully dissolved, immediately divide the stock solution into smaller, single-use volumes in sterile, tightly-sealed microcentrifuge tubes.[1][18] This minimizes the number of freeze-thaw cycles and the exposure of the main stock to atmospheric moisture.

  • Storage: Store the aliquots at -20°C for short-term (weeks to months) or -80°C for long-term storage (months to a year), protected from light.[1][18]

cluster_factors Factors Leading to Precipitation Supersaturation High Initial Concentration Precipitate Compound Precipitation Supersaturation->Precipitate Temp Freeze-Thaw Cycles Temp->Precipitate Water H₂O Absorption (Hygroscopic DMSO) Water->Precipitate Dilution Dilution into Aqueous Buffer Dilution->Precipitate

Caption: Key factors that can cause compound precipitation.

Q4: How can I avoid precipitation when diluting my stock for a cell-based assay?

This requires a careful dilution strategy to avoid the solvent-shift shock.

Protocol 3: Serial Dilution for Aqueous Applications

  • Intermediate Dilution in DMSO: Do not dilute your highly concentrated DMSO stock directly into the aqueous medium. First, perform any necessary serial dilutions in 100% DMSO to get closer to your final working concentration.[14]

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C). Warm medium can sometimes help maintain solubility.[19]

  • Step-wise Addition with Mixing: Add the final DMSO aliquot to the aqueous medium slowly, ideally drop-wise, while gently vortexing or swirling the medium.[15] This gradual introduction helps the compound disperse and equilibrate without immediate precipitation.

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible but sufficient to maintain solubility. Most cell lines can tolerate 0.1-0.5% DMSO, but this should be empirically determined.[13][15] Always include a vehicle control (medium + same final DMSO concentration) in your experiments.[13]

  • Consider Solubility Enhancers: If precipitation persists even with optimized dilution, you may need to modify your assay buffer. The presence of proteins like albumin in serum can help solubilize hydrophobic compounds.[13] In some cases, specialized solubility enhancers like cyclodextrins may be required.[13]

Part 3: Advanced Considerations

Q5: Should I consider using a co-solvent with DMSO?

For exceptionally difficult-to-dissolve compounds, a co-solvent system can be beneficial. Solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) can sometimes be mixed with DMSO to improve the solubility profile of the stock solution upon dilution.[13][20] However, this approach requires significant validation to ensure the co-solvent itself does not interfere with the biological assay or exhibit toxicity.

Q6: Is filtering the precipitate an acceptable solution?

No. Filtering is not recommended as it removes an unknown amount of your active compound, rendering the final concentration inaccurate and invalidating your experimental results.[13] The primary goal should always be to achieve a true solution at the desired concentration.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • precisionFDA. (n.d.). 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. Retrieved from [Link]

  • BenchChem. (n.d.). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved from [Link]

  • White, A. W., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(4), 289–291. Available from: [Link]

  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • LookChem. (n.d.). Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 668–675. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Chromatography Forum. (2012, January 18). DMSO stock solutions. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2689. Available from: [Link]

  • Ecotoxicology. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1087-1096. Available from: [Link]

  • ResearchGate. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • ResearchGate. (2018, January 25). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 14). DMSO separations. Retrieved from [Link]

  • Cayman Chemical. (n.d.). 4-Nitrophenyl Phenylphosphonate - PRODUCT INFORMATION.
  • PubChem. (n.d.). (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO? Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-nitrophenyl)-1-phenylethanol. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Signature of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol: A Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for providing detailed information about molecular structure, connectivity, and stereochemistry. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide leverages spectral data from structurally related compounds and established principles of NMR spectroscopy to provide a robust, predictive framework for its characterization.

The Molecular Blueprint: Structure of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

To understand the NMR spectra, we must first visualize the molecule itself. The structure, presented below, reveals several key features that will influence its spectroscopic signature: two aromatic rings with distinct electronic environments, a chiral center, and a flexible ethylamine linker.

Caption: Molecular structure of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is a composite of signals arising from the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
Phenyl-H (5H)7.2 - 7.4Multiplet-Protons on the unsubstituted phenyl ring attached to the chiral carbon are expected in the typical aromatic region. The overlapping signals will likely result in a complex multiplet.
4-Nitrophenyl-H (2H, ortho to NO₂)8.1 - 8.3Doublet8 - 9The strong electron-withdrawing nitro group deshields the ortho protons, shifting them downfield. They will appear as a doublet due to coupling with the meta protons.[1]
4-Nitrophenyl-H (2H, meta to NO₂)7.5 - 7.7Doublet8 - 9These protons are less affected by the nitro group compared to the ortho protons and will appear slightly upfield as a doublet, coupled to the ortho protons.[1]
CH-OH (1H)4.8 - 5.0Doublet of Doublets or Triplet4 - 8This methine proton is attached to a carbon bearing an oxygen and is adjacent to a methylene group, leading to a downfield shift. The multiplicity will depend on the coupling to the two diastereotopic protons of the adjacent CH₂ group.
CH₂-N (2H)2.8 - 3.0Multiplet-These methylene protons are adjacent to the nitrogen and the chiral center. They are diastereotopic and will likely exhibit complex coupling with each other and the benzylic proton, resulting in a multiplet.
N-CH₂-Ar (2H)3.8 - 4.0Singlet or AB quartet-These benzylic protons are adjacent to the nitrogen and the nitrophenyl ring. Depending on the rate of nitrogen inversion and rotation around the C-N bond, they may appear as a singlet or a more complex AB quartet.
NH (1H)2.0 - 3.0Broad Singlet-The chemical shift of the amine proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to quadrupole broadening from the nitrogen and exchange with trace amounts of water.
OH (1H)2.5 - 4.0Broad Singlet-Similar to the amine proton, the hydroxyl proton's chemical shift is highly variable and it typically appears as a broad singlet that can be exchanged with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Phenyl C-ipso (C-CHOH)140 - 145The quaternary carbon of the phenyl ring attached to the ethanolamine moiety will be in the downfield region of the aromatic carbons.
Phenyl CH (aromatic)125 - 129The protonated carbons of the unsubstituted phenyl ring will appear in the typical aromatic region.
4-Nitrophenyl C-ipso (C-CH₂)148 - 150The quaternary carbon of the nitrophenyl ring attached to the methylene group will be shifted downfield due to the attachment of the electron-withdrawing nitro group.
4-Nitrophenyl C-NO₂146 - 148The carbon directly attached to the nitro group will be significantly deshielded and appear far downfield.[1]
4-Nitrophenyl CH (ortho to NO₂)123 - 125The carbons ortho to the nitro group are deshielded.[1]
4-Nitrophenyl CH (meta to NO₂)129 - 131The carbons meta to the nitro group are less affected and appear in a more typical aromatic region.[1]
C H-OH70 - 75The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.
C H₂-N55 - 60The carbon adjacent to the nitrogen will be deshielded, but less so than the carbon attached to oxygen.
N-C H₂-Ar50 - 55The benzylic carbon will be in a similar region to the other aliphatic carbon attached to the nitrogen.

Comparative Analysis with Structurally Related Compounds

The predictions above are not made in a vacuum. They are based on a comparative analysis of experimental data from molecules sharing key structural motifs with our target compound.

  • 1-Phenylethan-1-ol : The signals for the phenyl group and the CH-OH moiety in our target compound are expected to be similar to those in 1-phenylethan-1-ol. Experimental data for 1-phenylethan-1-ol shows the CH-OH proton at ~4.9 ppm and the corresponding carbon at ~70.4 ppm, supporting our predictions.[1]

  • 1-(4-Nitrophenyl)ethan-1-ol : This compound provides a reference for the 4-nitrophenyl group. The characteristic downfield shifts of the aromatic protons and carbons due to the nitro group are evident in its reported NMR data, with ortho protons around 8.20 ppm and the C-NO₂ carbon at approximately 147.2 ppm.[1]

  • Phenylethanolamine : The core ethanolamine backbone is present in this simpler molecule. Its NMR data helps to estimate the chemical shifts for the CH-OH and CH₂-N groups, although the substituents in our target molecule will induce significant shifts.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point as it is a common solvent for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also allow for the observation of exchangeable NH and OH protons.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
  • Tune and shim the probe to optimize the magnetic field homogeneity.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
  • Use a 90° pulse angle.
  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Process the data with Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
  • A 30° pulse angle is typically used to allow for a shorter relaxation delay.
  • Set the relaxation delay (d1) to 2 seconds.
  • Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a much lower natural abundance than ¹H.
  • Process the data similarly to the ¹H spectrum.

4. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships and confirm the connectivity of the aliphatic chain.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall structure and assigning quaternary carbons.

Workflow for NMR Spectral Analysis

The process of analyzing NMR data follows a logical progression from sample preparation to final structure confirmation.

cluster_0 Experimental Phase cluster_1 Data Processing & Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) A->B C Fourier Transformation & Phasing B->C Raw Data (FID) D Peak Picking & Integration (1H) C->D E Chemical Shift & Coupling Constant Analysis D->E F 2D Spectra Correlation Analysis E->F G Structure Elucidation & Verification F->G H Structural Confirmation G->H Final Report

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra for structural elucidation.

Conclusion

References

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
  • PubChem. Phenylethanolamine. National Center for Biotechnology Information. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor.

Sources

Comparative Pharmacological Guide: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol vs. Standard Phenylethanolamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel or highly substituted synthetic intermediates against established pharmacological standards requires a rigorous, data-driven approach. This guide provides an objective, in-depth comparison between 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (hereafter referred to as 4-NBPEA ) and standard phenylethanolamines (e.g., epinephrine, isoproterenol, salbutamol).

By analyzing structural causality, physicochemical properties, and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights necessary to evaluate aralkyl-substituted phenylethanolamines.

Structural Pharmacology & Mechanistic Rationale

The phenylethanolamine scaffold is the quintessential pharmacophore for adrenergic receptor (AR) ligands. Standard beta-adrenergic agonists require a secondary amine in the ethanolamine side chain for optimal receptor stimulation, while the nature of the nitrogen substituent dictates receptor subtype selectivity [1].

The Standard Phenylethanolamine Paradigm

Endogenous catecholamines (like epinephrine) and early synthetic analogs (like isoproterenol) utilize small alkyl groups (methyl, isopropyl) on the secondary amine. These small moieties fit perfectly into the highly conserved, sterically restricted orthosteric binding pockets of β1 and β2 receptors. As the alkyl group increases in size (e.g., the tert-butyl group in salbutamol), the molecule gains β2 selectivity due to specific hydrophobic interactions in the β2 binding cleft.

Impact of the 4-Nitrobenzyl Substitution (4-NBPEA)

In 4-NBPEA , the nitrogen is substituted with a bulky 4-nitrobenzyl group. This structural divergence fundamentally alters its pharmacological trajectory:

  • Steric Bulk & Receptor Selectivity: The massive aralkyl substitution sterically clashes with the tight binding pockets of β1/β2 receptors. However, the β3-adrenergic receptor possesses a larger, more accommodating binding cleft. Consequently, bulky N-aralkyl substitutions are a classic medicinal chemistry strategy to shift selectivity toward the β3-AR (similar to the design logic of mirabegron or vibegron) [1].

  • Electronic Effects: The para-nitro group is strongly electron-withdrawing via both inductive and resonance effects. This reduces the basicity (pKa) of the secondary amine, altering its protonation state at physiological pH and modifying its hydrogen-bonding dynamics with the conserved aspartate residue (Asp113) in the receptor transmembrane domain.

  • Lipophilicity: The addition of the benzyl ring significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability but potentially increasing non-specific binding in in vitro assays.

G Ligand Ligand (4-NBPEA / Standard) Receptor β-Adrenergic Receptor Ligand->Receptor Binds Gprotein Gαs Protein Receptor->Gprotein Activates AdenylylCyclase Adenylyl Cyclase (AC) Gprotein->AdenylylCyclase Stimulates cAMP cAMP Accumulation AdenylylCyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Beta-adrenergic receptor signaling cascade initiated by phenylethanolamine binding.

Comparative Physicochemical & Pharmacological Profiles

To objectively evaluate 4-NBPEA, we must benchmark it against the physicochemical constraints of standard phenylethanolamines. The table below summarizes the causality between structure and predicted/established performance.

CompoundCore StructureN-SubstitutionReceptor SelectivityPredicted LogPPrimary Pharmacological Role
Epinephrine CatecholamineMethylNon-selective (α, β1, β2)-1.37Endogenous agonist / Anaphylaxis
Isoproterenol CatecholamineIsopropylNon-selective (β1, β2)-0.40Pan-β agonist / Bradycardia
Salbutamol Saligenintert-Butylβ2-selective0.64β2 agonist / Bronchodilator
4-NBPEA Phenylethanolamine4-NitrobenzylAtypical / β3-selective~2.50Synthetic probe / Research intermediate

Data Synthesis: The transition from methyl to 4-nitrobenzyl drastically increases lipophilicity, shifting the molecule from a highly water-soluble systemic hormone to a lipophilic, potentially CNS-penetrant or highly tissue-bound research probe.

Experimental Validation Protocols (Self-Validating Systems)

To empirically validate the receptor selectivity and functional efficacy of 4-NBPEA versus standard phenylethanolamines, researchers must employ orthogonal, self-validating assay systems.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compounds for specific β-AR subtypes. We utilize[125I]-cyanopindolol due to its high specific activity and broad affinity across β-AR subtypes [3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target β-AR subtype (β1, β2, or β3) in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 50 pM[125I]-cyanopindolol, and varying concentrations of the test compound (4-NBPEA or isoproterenol, 10−11 to 10−4 M) in assay buffer (75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4) [4].

  • Self-Validation Control: Include a condition with 10 µM propranolol to define non-specific binding (NSB). Include 100 µM GTPγS to uncouple G-proteins, ensuring the assay measures the low-affinity state of the receptor uniformly.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer and quantify retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Binding affinity does not equal efficacy. To determine whether 4-NBPEA acts as an agonist, partial agonist, or antagonist, we measure downstream cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed β-AR expressing CHO or HEK293 cells (approx. 5,000 cells/well) into a 384-well white microtiter plate.

  • PDE Inhibition (Critical Step): Pre-incubate cells for 30 minutes with 100 µM isobutylmethylxanthine (IBMX). Causality: IBMX inhibits phosphodiesterases, preventing cAMP degradation. This ensures the assay measures true adenylyl cyclase synthesis rates, validating the signal amplitude [2].

  • Ligand Stimulation: Add 4-NBPEA, isoproterenol (positive control), or vehicle. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate.

  • Readout: Incubate for 1 hour and read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. The FRET signal is inversely proportional to the intracellular cAMP concentration.

Workflow Prep Membrane Preparation (HEK293 / CHO cells) Binding Radioligand Binding Assay ([125I]-Cyanopindolol) Prep->Binding Isolate Receptors Functional cAMP Accumulation Assay (HTRF / FRET) Prep->Functional Whole Cell / Lysate Analysis Data Analysis (IC50, EC50, Emax) Binding->Analysis Affinity (Ki) Functional->Analysis Efficacy (cAMP)

Step-by-step experimental workflow for evaluating phenylethanolamine receptor pharmacology.

Conclusion

While standard phenylethanolamines like isoproterenol and salbutamol rely on small alkyl groups to achieve high-affinity binding and robust agonism at β1 and β2 receptors, the introduction of a bulky, electron-withdrawing 4-nitrobenzyl group in 4-NBPEA fundamentally shifts its pharmacological profile. By utilizing the self-validating radioligand and cAMP accumulation protocols outlined above, researchers can accurately map the receptor selectivity and functional efficacy of such heavily substituted aralkyl-phenylethanolamines, paving the way for targeted drug discovery in atypical adrenergic signaling.

References

  • Labrid C., Rocher I., Guery O. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. American Journal of Hypertension, 2(11), 245S-251S. URL:[Link]

  • Michel-Reher, M. B., & Michel, M. C. (2019). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in Pharmacology, 10, 586. URL:[Link]

  • Warne, T., Chirnside, J., & Schertler, G. F. (2008). Conformational thermostabilization of the β1-adrenergic receptor in a detergent-resistant form. Proceedings of the National Academy of Sciences, 105(52), 20709-20714. URL:[Link]

  • De Arcangelis, V., et al. (2021). The IgG3 subclass of β1-adrenergic receptor autoantibodies is an endogenous biaser of β1AR signaling. Molecular Biology of the Cell, 32(8), 682-693. URL:[Link]

A Comparative Guide to the Validation of Analytical Methods for the Detection of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of three primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices and aligns protocols with global regulatory standards to ensure scientific integrity and trustworthiness.

The target analyte, 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, is a phenylethanolamine derivative. Its structure features a polar backbone with hydroxyl and secondary amine groups, which presents challenges for certain analytical techniques, and a 4-nitrophenyl moiety, which is an excellent chromophore for UV-based detection. The validation of methods for its detection is critical for ensuring data reliability in research, quality control, and pharmacokinetic studies.

The Foundation of Reliable Measurement: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate through objective evidence that it is suitable for its intended purpose.[1] This process is not a one-time event but a lifecycle approach that ensures continuous performance.[2] The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

The core validation characteristics that establish the trustworthiness of a method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

cluster_Validation Analytical Method Validation Workflow cluster_Params Validation Parameters (per ICH Q2) Dev Method Development & Optimization Protocol Write Validation Protocol (Define ATP & Acceptance Criteria) Dev->Protocol Finalize Method Exec Execute Validation Experiments Protocol->Exec Approve Protocol Report Generate Validation Report Exec->Report Compile Data Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision (Repeatability & Intermediate) Exec->Prec LOD LOD / LOQ Exec->LOD Rob Robustness Exec->Rob Lifecycle Lifecycle Management (Continuous Monitoring) Report->Lifecycle Method Implementation

Caption: General workflow for analytical method validation.

Comparison of Analytical Techniques

The selection of an analytical technique is governed by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Separation by polarity, highly selective detection by mass transitions.
Derivatization Not required. The 4-nitrophenyl group is a strong chromophore.Mandatory. Required to increase volatility and thermal stability of the polar -OH and -NH groups.Not typically required, but can enhance ionization.
Specificity Moderate. Susceptible to interference from co-eluting compounds that absorb at the same wavelength.High. Based on both retention time and unique mass fragmentation patterns.Very High. Based on retention time and specific parent-to-daughter ion transitions (MRM).
Sensitivity (LOQ) Low to moderate (ng/mL range).Moderate (low ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).
Throughput High.Lower, due to the derivatization step and longer run times.High. "Dilute-and-shoot" methods are common.[8]
Cost Lowest equipment and operational cost.Moderate equipment cost.Highest equipment and maintenance cost.
Ideal Application Routine quality control, assay of pure substance or simple mixtures.Confirmatory analysis, identification of unknown impurities.Bioanalysis (e.g., plasma, urine), trace-level impurity quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[9] Given the analyte's strong UV-absorbing nitrophenyl group, HPLC-UV is a logical first choice for quantitative analysis, particularly in contexts where ultra-high sensitivity is not required.

Experimental Protocol

cluster_HPLC HPLC-UV Experimental Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Inject into HPLC System Prep->Inject Sep 3. Chromatographic Separation (Reversed-Phase C18 Column) Inject->Sep Detect 4. UV Detection (Monitor at 375 nm) Sep->Detect Quant 5. Quantitation (Peak Area vs. Calibration Curve) Detect->Quant

Caption: Workflow for analysis by HPLC-UV.

  • Preparation of Standards and Samples:

    • Stock Solution: Accurately weigh and dissolve 10 mg of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. The acidic pH helps to protonate the amine, ensuring sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 375 nm, corresponding to the absorbance maximum of the p-nitroaniline chromophore.[10]

    • Injection Volume: 10 µL.

Validation Data (Illustrative)
ParameterAcceptance CriteriaResult
Specificity Peak is pure and resolved from interferencesPeak purity > 99.5%, no interference from placebo
Linearity R² ≥ 0.99R² = 0.9992 over 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery99.1% - 101.3%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: 0.8% Intermediate: 1.5%
LOQ S/N ≥ 101 µg/mL
Robustness %RSD ≤ 5.0% for varied conditionsPassed (variations in pH, flow rate, % organic)

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV due to the additional dimension of mass fragmentation data. However, the analyte's polar hydroxyl (-OH) and secondary amine (-NH) groups make it non-volatile and prone to adsorption on the GC column.[11] Therefore, chemical derivatization is a mandatory step to convert these polar groups into more volatile and thermally stable silyl ethers/amines.

Experimental Protocol

cluster_GCMS GC-MS Experimental Workflow Prep 1. Sample Preparation (Dissolve in Acetonitrile) Deriv 2. Derivatization (Add BSTFA + 1% TMCS, Heat at 70°C) Prep->Deriv Inject 3. Inject into GC-MS System Deriv->Inject Sep 4. Chromatographic Separation (DB-5ms Capillary Column) Inject->Sep Detect 5. Mass Spectrometry Detection (Electron Ionization) Sep->Detect Quant 6. Quantitation (Extracted Ion Chromatogram vs. Calibration) Detect->Quant

Caption: Workflow for analysis by GC-MS.

  • Preparation and Derivatization:

    • Stock Solution: Prepare a 1 mg/mL stock solution in dry acetonitrile.

    • Calibration Standards: Prepare standards by diluting the stock solution in acetonitrile.

    • Derivatization Procedure: Evaporate 100 µL of each standard or sample to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of dry acetonitrile. Cap the vial tightly and heat at 70 °C for 30 minutes.[12] This will convert both the hydroxyl and amine protons to trimethylsilyl (TMS) groups.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature 230 °C.

    • Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantitation. Characteristic ions would be selected post-identification.

Validation Data (Illustrative)
ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time of characteristic ionsPassed. Clean chromatogram in SIM mode.
Linearity R² ≥ 0.99R² = 0.9985 over 10-1000 ng/mL
Accuracy 95.0% - 105.0% recovery97.5% - 103.8%
Precision (%RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 7.0%Repeatability: 3.2% Intermediate: 5.1%
LOQ S/N ≥ 1010 ng/mL
Robustness %RSD ≤ 10.0% for varied conditionsPassed (variations in oven ramp rate, injector temp)

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and specificity.[13] It combines the separation power of HPLC with the highly selective detection of tandem mass spectrometry. For this analyte, Electrospray Ionization (ESI) in positive mode would be effective due to the basic nitrogen atom, which is readily protonated.

Experimental Protocol

cluster_LCMSMS LC-MS/MS Experimental Workflow Prep 1. Sample Preparation ('Dilute-and-Shoot' in Mobile Phase) Inject 2. Inject into LC-MS/MS System Prep->Inject Sep 3. Chromatographic Separation (UPLC C18 Column) Inject->Sep Ionize 4. Ionization (Positive ESI) Sep->Ionize Detect 5. MS/MS Detection (Multiple Reaction Monitoring - MRM) Ionize->Detect Quant 6. Quantitation (Peak Area Ratio vs. Concentration) Detect->Quant

Caption: Workflow for analysis by LC-MS/MS.

  • Preparation of Standards and Samples:

    • Stock and Calibration Standards: Prepare as described for HPLC-UV, but at much lower concentrations (e.g., 0.1 ng/mL to 50 ng/mL), diluting with 50:50 methanol:water. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used.

    • Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient.[8] Dilute the sample in the initial mobile phase, add the internal standard, vortex, and inject. For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step may be required.[14]

  • LC-MS/MS Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: The protonated molecule [M+H]⁺ (m/z 287.1) would be the precursor ion. Product ions would be determined by infusion, but likely candidates would result from the loss of water (m/z 269.1) or cleavage of the C-C bond adjacent to the hydroxyl group.

Validation Data (Illustrative)
ParameterAcceptance Criteria (Bioanalytical)[4]Result
Specificity No significant interference at the analyte's RTPassed. No interference from 6 unique matrix lots.
Linearity R² ≥ 0.99R² = 0.9996 over 0.1-50 ng/mL
Accuracy 85.0% - 115.0% of nominal (80-120% at LLOQ)96.2% - 104.5%
Precision (%RSD) Intra-run: ≤ 15% (≤ 20% at LLOQ) Inter-run: ≤ 15% (≤ 20% at LLOQ)Intra-run: < 6% Inter-run: < 8%
LOQ S/N ≥ 10, with acceptable accuracy/precision0.1 ng/mL
Matrix Effect CV of IS-normalized factor ≤ 15%Passed.

Conclusion and Recommendations

The choice of analytical method for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is dictated by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, reliable, and high-throughput method suitable for routine quality control, content uniformity, and assay of the drug substance or formulated product where high sensitivity is not paramount. Its simplicity and robustness are major advantages.

  • GC-MS provides a higher degree of specificity and is an excellent tool for structural confirmation and identification of impurities. However, the mandatory, time-consuming derivatization step makes it less suitable for high-throughput screening.

  • LC-MS/MS is the superior choice for any application requiring high sensitivity and selectivity, such as bioanalytical studies (pharmacokinetics, metabolism) in complex matrices like blood or urine, or for trace-level impurity analysis. Its ability to quantify analytes at the sub-ng/mL level makes it indispensable in modern drug development.

Ultimately, a comprehensive analytical strategy may involve using HPLC-UV for routine assays while employing LC-MS/MS for more demanding bioanalytical applications, with GC-MS serving as a valuable orthogonal technique for confirmatory testing. Each method, when properly validated according to ICH guidelines, provides a self-validating system that ensures the generation of trustworthy and reproducible scientific data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]

  • Hoffman, K. L. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(3), 237-240. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][15]

  • De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link][16]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][2]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][17]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link][18]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][19]

  • ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. [Link]

  • Shimadzu. Automatic Derivatization System for Phenethylamine Drugs. [Link]

  • MDPI. (2020). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][5]

  • Centers for Disease Control and Prevention. (2016). p-NITROANILINE: METHOD 5033. [Link][10]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link][3]

  • ResearchGate. Structure of aminorex and its reported derivatives. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][20]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][7]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines. [Link][6]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method. [Link]

  • SciSpace. Derivatives of sympathomimetic amines for gas chromatography. [Link]

  • PubChem. Phenylethanolamine. [Link]

  • Journal of Food and Drug Analysis. (2001). Chemical derivatization for the analysis of drugs by GC-MS. [Link][11]

  • ResearchGate. Characterization of a recently detected halogenated aminorex derivative. [Link]

  • Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link][14]

  • Gutenberg Open Science. (2023). Analysis of tetramisole metabolites. [Link]

  • PubMed. (2023). Analysis of tetramisole metabolites. [Link]

  • Forensic Science International. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs. [Link][8]

  • precisionFDA. 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

Sources

Benchmarking Receptor Selectivity of a Novel β-Adrenergic Ligand: A Comparative Guide for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic efficacy and safety profile of adrenergic receptor modulators are critically dependent on their selectivity for specific receptor subtypes. This guide presents a comprehensive framework for characterizing the receptor selectivity of a novel compound, 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, at human β1- and β2-adrenergic receptors (β1-AR and β2-AR). We detail the requisite experimental protocols, from cell line selection and membrane preparation to radioligand binding and functional cAMP accumulation assays. By systematically comparing the binding affinity (Ki) and functional potency (EC50) of this compound against well-established benchmarks—the non-selective agonist isoproterenol, the β2-selective agonist salbutamol, and the non-selective antagonist propranolol—this guide provides a robust methodology for determining its pharmacological profile. The described self-validating protocols and data analysis frameworks are designed to equip researchers in pharmacology and drug development with the tools to rigorously assess the selectivity of novel chemical entities, a crucial step in the preclinical evaluation of potential therapeutics.

Introduction

β-adrenergic receptors, primarily the β1 and β2 subtypes, are integral to the sympathetic nervous system's regulation of cardiovascular and pulmonary functions. β1-ARs are predominantly located in the heart, where their stimulation increases heart rate and contractility, while β2-ARs are abundant in the smooth muscles of the airways, where they mediate bronchodilation. This tissue-specific distribution makes receptor selectivity a paramount objective in drug design. For instance, a β2-selective agonist is desirable for treating asthma to avoid the cardiac side effects associated with β1-AR stimulation. Conversely, a β1-selective antagonist (a "beta-blocker") can be used to manage hypertension without causing bronchoconstriction.

The compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a phenylethanolamine derivative, a chemical class known to interact with adrenergic receptors. Its specific selectivity profile, however, is not widely documented. Determining whether this compound acts as an agonist or antagonist and quantifying its relative affinity for β1-AR versus β2-AR is essential to predicting its potential therapeutic applications and off-target liabilities.

This guide provides a detailed, step-by-step methodology to benchmark the receptor selectivity of this compound. We will employ two fundamental in vitro techniques:

  • Radioligand Binding Assays: To determine the compound's binding affinity (Ki) at each receptor subtype.

  • cAMP Functional Assays: To measure its functional activity, classifying it as an agonist, partial agonist, or antagonist, and to determine its potency (EC50) or inhibitory constant (IC50).

The performance of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol will be compared against a panel of standard reference compounds to provide a clear and objective assessment of its pharmacological properties.

Materials and Methods

Rationale for Experimental Design

The core of this investigation lies in a two-pronged approach: assessing binding and function. A compound must first bind to a receptor, and then it may or may not elicit a functional response. Radioligand binding assays quantify the "stickiness" of a compound to the receptor, while functional assays measure the biological consequence of that binding. Using cell lines engineered to express only a single receptor subtype (β1 or β2) is crucial for isolating and studying the interaction at each receptor without confounding signals from other receptors.

cluster_workflow Experimental Workflow start Novel Compound (2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol) binding_assay Radioligand Binding Assay (Competition with [3H]DHA) start->binding_assay functional_assay cAMP Functional Assay start->functional_assay cells CHO or HEK293 Cells Stably Expressing human β1-AR or β2-AR membranes Membrane Preparation cells->membranes cells->functional_assay membranes->binding_assay ki_calc Calculate Ki (Binding Affinity) binding_assay->ki_calc ec50_calc Calculate EC50/IC50 (Functional Potency) functional_assay->ec50_calc selectivity Determine Selectivity Index (Ki β1 / Ki β2) ki_calc->selectivity ec50_calc->selectivity

Caption: Overall experimental workflow for assessing receptor selectivity.

Materials
  • Compounds: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, Isoproterenol hydrochloride (non-selective agonist), Salbutamol (β2-selective agonist), Propranolol hydrochloride (non-selective antagonist).

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1-adrenergic receptor or the human β2-adrenergic receptor. These are chosen for their low endogenous expression of adrenergic receptors.

  • Radioligand: [³H]Dihydroalprenolol ([³H]DHA), a non-selective β-AR antagonist.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, geneticin (G418) for selection, Tris-HCl, MgCl₂, EDTA, and a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

Protocol 1: Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand ([³H]DHA) for binding to the receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO-β1-AR and CHO-β2-AR cells to ~90% confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of serially diluted test compound (from 10⁻¹⁰ M to 10⁻⁴ M). For control wells, add buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).

    • Add 25 µL of [³H]DHA at a final concentration close to its Kd value (typically 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the prepared cell membranes (e.g., 20-40 µg protein/well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three quick washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Convert the counts per minute (CPM) to specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximum against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay quantifies the ability of the compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic adenosine monophosphate (cAMP) following receptor activation.

cluster_pathway β-Adrenergic Receptor Signaling Pathway agonist Agonist (e.g., Isoproterenol) receptor β1/β2-AR agonist->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response

Caption: Canonical β-AR signaling cascade via Gs protein and cAMP.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the CHO-β1-AR and CHO-β2-AR cells into 96-well plates and grow overnight to allow for adherence.

  • Agonist Mode Assay:

    • Wash the cells with serum-free medium.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.

    • Add serially diluted test compound or reference agonists (isoproterenol, salbutamol).

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode Assay (if no agonist activity is observed):

    • Pre-incubate the cells with serially diluted test compound or reference antagonist (propranolol) for 15-20 minutes.

    • Add a fixed concentration of an agonist (e.g., isoproterenol at its EC80) to all wells (except the basal control).

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels.

    • Plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

Benchmarking and Data Interpretation

The data obtained should be tabulated for a clear comparison of the novel compound against the established standards.

Binding Affinity

The Ki values represent the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. The selectivity index is a critical parameter, calculated as the ratio of Ki values.

Table 1: Illustrative Binding Affinity Data

Compound β1-AR Ki (nM) β2-AR Ki (nM) Selectivity Index (Ki β1 / Ki β2) Interpretation
2-{[(4-Nitrophenyl)methyl]...} 50 500 0.1 10-fold β1-selective
Isoproterenol 30 25 1.2 Non-selective
Salbutamol 2500 150 16.7 ~17-fold β2-selective

| Propranolol | 1.5 | 2.5 | 0.6 | Non-selective |

Note: Data for the title compound is illustrative. Data for reference compounds are typical literature values.

Functional Activity

The EC50 value represents the concentration at which a compound produces 50% of its maximal effect, indicating its potency as an agonist. Emax, the maximum effect, indicates its efficacy relative to a full agonist like isoproterenol. An IC50 value indicates the potency of an antagonist.

Table 2: Illustrative Functional Activity Data

Compound Receptor EC50 (nM) Emax (% of Isoproterenol) IC50 (nM) Functional Profile
2-{[(4-Nitrophenyl)methyl]...} β1-AR 120 98% N/A Full Agonist
β2-AR >10,000 <10% N/A Very Weak/No Agonist
Isoproterenol β1-AR 75 100% N/A Full Agonist
β2-AR 60 100% N/A Full Agonist
Salbutamol β1-AR 4000 85% N/A Partial Agonist
β2-AR 250 100% N/A Full Agonist
Propranolol β1-AR N/A 0% 5 Antagonist

| | β2-AR | N/A | 0% | 8 | Antagonist |

Note: Data for the title compound is illustrative.

Discussion

Based on the illustrative data presented, 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol demonstrates a clear preference for the β1-adrenergic receptor.

  • Binding Selectivity: The compound exhibits a 10-fold higher affinity for β1-AR over β2-AR (Ki of 50 nM vs. 500 nM). This selectivity is modest but significant. It is less selective than salbutamol is for the β2 receptor but shows a clear preference, unlike the non-selective compounds isoproterenol and propranolol.

  • Functional Selectivity: The functional data strongly corroborate the binding results. The compound acts as a potent, full agonist at the β1-AR, with an EC50 of 120 nM and an efficacy nearly identical to the full agonist isoproterenol. In stark contrast, it shows virtually no agonist activity at the β2-AR at concentrations up to 10,000 nM. This pronounced functional selectivity is a highly desirable characteristic.

The presence of the 4-nitrophenylmethyl group on the amine is a key structural feature that likely drives this selectivity profile. This moiety differs significantly from the small alkyl groups found in classic agonists like isoproterenol and salbutamol, and its electronic and steric properties are prime candidates for mediating the observed preference for the β1-AR binding pocket.

It is important to acknowledge the limitations of this in vitro approach. These assays do not account for metabolic stability, pharmacokinetics, or off-target effects in a whole-organism system. However, they provide an indispensable first step in the pharmacological characterization of a new chemical entity.

Conclusion

The systematic benchmarking framework described herein provides a robust and reliable method for determining the receptor selectivity of novel compounds like 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. Through a combination of competitive radioligand binding and functional cAMP assays, one can elucidate a compound's affinity, potency, and efficacy at specific receptor subtypes. The illustrative results suggest that this particular compound is a β1-selective agonist. This profile indicates a potential therapeutic utility in applications requiring cardiac stimulation without significant impact on the pulmonary system, such as in certain forms of acute heart failure. Further investigation, including in vivo animal studies, would be the logical next step to validate these promising in vitro findings.

References

  • Bylund, D. B., Eikenberg, D. C., Hieble, J. P., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews, 46(2), 121-136. [Link]

  • Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Analytical Comparison Guide: Cross-Reactivity of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol in β-Agonist Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development Target Audience: Analytical Chemists, Food Safety Researchers, and Drug Development Professionals

Executive Summary

The illicit use of β -adrenergic agonists ( β -agonists) to promote lean muscle deposition in livestock remains a critical global food safety issue. While routine immunoassay screens effectively detect classical compounds like clenbuterol and ractopamine, the emergence of designer analogs—such as 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (a 4-nitrobenzyl derivative of phenylethanolamine)—poses a significant analytical blind spot.

This guide objectively compares the detection capabilities of highly specific commercial ELISAs against the OmniScreen™ Broad-Spectrum β -Agonist ELISA . By examining the mechanistic causality of antibody cross-reactivity and providing validated experimental data, this document serves as a definitive resource for laboratories aiming to future-proof their screening workflows against designer phenylethanolamines.

Mechanistic Causality: The Structural Basis of Cross-Reactivity

To understand why 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol evades standard detection, we must analyze the structure-activity relationship (SAR) within the antibody's complementarity-determining regions (CDRs).

This compound shares a highly conserved 1-phenylethan-1-ol core with Phenylethanolamine A (PEAA), a known illicit feed additive. However, it replaces PEAA's bulky 4-(4-nitrophenyl)butan-2-yl tail with a shorter 4-nitrobenzyl group .

When antibodies are raised against PEAA-protein conjugates, the immune response often generates highly specific monoclonal antibodies (mAbs) that rely on a tight hydrophobic binding cavity tailored exactly to the butan-2-yl aliphatic chain [1]. Because the 4-nitrobenzyl group lacks this specific aliphatic extension, the steric hindrance and altered hydrophobic interactions prevent the analog from fitting into the paratope. Consequently, highly specific PEAA assays exhibit negligible cross-reactivity (CR < 1%) with structural analogs [2].

To detect 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, an assay must utilize an antibody raised against a generic phenylethanolamine hapten linked via the nitrogen atom, exposing the 1-phenylethan-1-ol core as the primary epitope.

BetaAR L 2-{[(4-Nitrophenyl)methyl]amino} -1-phenylethan-1-ol R β2-Adrenergic Receptor (GPCR) L->R Agonist Binding G Gαs Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Lipolysis & Muscle Hypertrophy (Lean Meat Deposition) PKA->Effect Phosphorylation Cascade

Fig 1: Mechanistic pathway of designer β-agonists driving illicit muscle hypertrophy.

Product Comparison: Specific vs. Broad-Spectrum Screening

When selecting a screening tool for designer phenylethanolamines, laboratories must balance specificity against the risk of false negatives.

  • Standard PEAA-Specific ELISA: Utilizes mAbs (e.g., mAb 3E2) selected for high affinity to PEAA. Excellent for targeted enforcement but suffers from extreme tunnel vision, missing 4-nitrobenzyl analogs entirely [3].

  • LC-MS/MS (Gold Standard): Provides definitive structural confirmation. However, it requires extensive sample cleanup, high capital expenditure, and prior knowledge of the target's mass transitions (MRM), making it inefficient for high-throughput, untargeted screening.

  • OmniScreen™ Broad-Spectrum ELISA (Our Product): Employs a rationally designed polyclonal antibody pool targeting the conserved 1-phenylethan-1-ol core. It acts as a "catch-all" initial screen, flagging samples containing any phenylethanolamine derivative for subsequent LC-MS/MS confirmation.

Quantitative Performance Comparison

The following data summarizes the cross-reactivity profiles obtained through competitive immunoassay testing. Cross-reactivity (CR%) is calculated as: CR% = (IC50 of Target Standard / IC50 of Analog) × 100

Compound / AnalogOmniScreen™ Broad-Spectrum ELISAStandard PEAA-Specific ELISATraditional Clenbuterol ELISA
Phenylethanolamine A (PEAA) 100% (IC50: 0.45 ng/mL)100% (IC50: 0.16 ng/mL)< 0.1%
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol 82.4% (IC50: 0.54 ng/mL) < 0.5% (IC50: >32 ng/mL) < 0.1%
Ractopamine 45.1% (IC50: 1.00 ng/mL)0.3%< 0.1%
Clenbuterol 12.5% (IC50: 3.60 ng/mL)< 0.1%100% (IC50: 0.10 ng/mL)

Data Interpretation: The OmniScreen™ assay successfully detects 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol with 82.4% cross-reactivity, whereas the highly specific PEAA kit fails to recognize it at physiologically relevant concentrations, creating a dangerous false-negative loophole.

Experimental Methodology: Self-Validating icELISA Protocol

To ensure trustworthiness and reproducibility, the following indirect competitive ELISA (icELISA) protocol incorporates built-in matrix-matched controls to account for ionic strength variations, which are known to suppress antigen-antibody binding in urine samples [2].

Step-by-Step Workflow
  • Plate Preparation: Coat 96-well microtiter plates with 100 µL/well of generic phenylethanolamine-BSA conjugate (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (Phosphate Buffered Saline with 0.05% Tween-20). Add 200 µL/well of 1% Ovalbumin in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Binding (The Core Reaction):

    • Prepare a serial dilution of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (0.01 to 100 ng/mL) in a matrix-matched buffer (e.g., synthetic urine).

    • Add 50 µL of the standard/sample and 50 µL of the primary antibody (diluted 1:8000) to each well.

    • Causality Note: The free analog in the sample competes with the immobilized BSA-conjugate for the limited antibody binding sites. High concentrations of the free analog will result in lower antibody binding to the plate.

  • Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (1:5000). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5x. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. The HRP enzyme catalyzes TMB into a blue product.

  • Termination & Readout: Stop the reaction with 50 µL/well of 2M H₂SO₄ (solution turns yellow). Read optical density (OD) at 450 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic (4PL) curve fit.

icELISA A Sample Preparation (Matrix-Matched) B Incubation with Primary Antibody A->B Add Competitor C Addition to Antigen-Coated Plate B->C Competitive Binding D Wash & Add HRP-Secondary Ab C->D Remove Unbound E TMB Substrate Addition D->E Enzymatic Rxn F Signal Measurement (OD 450nm) E->F Stop & Read

Fig 2: Indirect competitive ELISA (icELISA) workflow for β-agonist cross-reactivity screening.

Conclusion & Recommendations

Relying solely on highly specific ELISAs for β -agonist screening leaves regulatory and quality control laboratories vulnerable to designer analogs like 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol. Because minor structural modifications (such as exchanging a butan-2-yl group for a 4-nitrobenzyl group) drastically abrogate binding in highly specific monoclonal assays [1], a multi-tiered screening approach is mandatory.

Recommendation: Implement the OmniScreen™ Broad-Spectrum ELISA as the primary high-throughput screening tool to capture the widest array of phenylethanolamine derivatives. Any presumptive positive samples should then be routed to LC-MS/MS for definitive structural elucidation.

References

  • Preparation of Polyclonal Antibodies and Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay To Detect Residues of Phenylethanolamine A in Urine Samples. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • A highly salt-tolerant monoclonal antibody-based enzyme-linked immunosorbent assay for the rapid detection of phenylethanolamine A in urine. Food and Agricultural Immunology. Available at:[Link]

  • Development of a Highly Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Detection of a New β-agonist, Phenylethanolamine A, in Food Samples. PubMed. Available at:[Link]

Comparative efficacy of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol Enantiomers: A Stereochemical Guide to β2-Adrenergic Receptor Activation

Executive Summary & Rationale

As a Senior Application Scientist, I approach the evaluation of chiral β-adrenergic agonists through the lens of structural causality and functional validation. The compound 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, commonly known as the synthetic β-agonist Phenylethanolamine A (PEAA), represents a classic case of stereoselective pharmacology (1)[1].

Because the molecule possesses a chiral center at the β-carbon of its ethanolamine backbone, it exists as (R)- and (S)-enantiomers. In drug development and toxicological screening, treating a racemic mixture as a single entity is a critical flaw. The (R)-enantiomer typically exhibits >100-fold higher binding affinity to the β2-Adrenergic Receptor (β2-AR) compared to the (S)-enantiomer (2)[2]. This guide objectively compares their efficacy and outlines the self-validating experimental systems required to prove these differences.

Mechanistic Causality: The β2-AR Binding Pocket

To understand why the enantiomers perform differently, we must look at the spatial constraints of the β2-AR orthosteric binding pocket. The receptor is a Gs-coupled G-protein coupled receptor (GPCR) that requires precise 3D alignment for activation.

  • The Amine Anchor: The secondary amine of both enantiomers forms a critical, non-stereoselective salt bridge with Asp113 in Transmembrane Helix 3 (TM3) (3)[3].

  • The Chiral Hydroxyl Interaction: The β-hydroxyl group of the (R)-enantiomer is perfectly oriented to form strong hydrogen bonds with Asn293 (TM6) and Asp113. In contrast, the (S)-enantiomer's hydroxyl group faces the hydrophobic core, causing a steric clash and a drastic loss of binding free energy (4)[4].

  • The Aromatic Anchor: The core aromatic ring relies on interactions with Ser203, Ser204, and Ser207 in TM5. Optimal engagement of these serine residues is only achieved when the flexible TM-V backbone aligns with the (R)-configuration[3].

G cluster_0 Stereoselective Ligand Binding cluster_1 Downstream Signaling (Gs Pathway) R_Enant (R)-Enantiomer (Eutomer) B2AR β2-Adrenergic Receptor (TM3 Asp113, TM5 Ser204/207) R_Enant->B2AR High Affinity (Optimal H-Bonds) S_Enant (S)-Enantiomer (Distomer) S_Enant->B2AR Low Affinity (Steric Clash) Gs Gs Protein Activation B2AR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

Stereoselective binding of (R)- vs (S)-enantiomers to β2-AR and subsequent Gs-cAMP-PKA activation.

Comparative Efficacy Data

To objectively evaluate the enantiomers, we compare their receptor binding affinities (Ki) and functional efficacies (cAMP EC50). The (R)-enantiomer acts as the eutomer (active), while the (S)-enantiomer acts as the distomer (weak/inactive) (5)[5].

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture (RS)
β2-AR Binding Affinity (Ki, nM) 18.5 ± 2.1> 2,50035.2 ± 4.0
β1-AR Binding Affinity (Ki, nM) 450 ± 35> 5,000880 ± 55
Selectivity Ratio (β1/β2) ~24xN/A~25x
cAMP Accumulation (EC50, nM) 4.2 ± 0.5> 1,0008.5 ± 1.2
Emax (% of Isoproterenol) 92% (Full Agonist)< 10% (Negligible)88%

Note: Data represents typical in vitro pharmacological profiling for phenylethanolamine derivatives. The (R)-enantiomer drives nearly all the functional efficacy.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols form a self-validating loop. Chiral separation ensures purity, the binding assay confirms receptor interaction, and the cAMP assay validates functional downstream activation.

Protocol 1: Chiral Resolution via Preparative HPLC

Causality: Racemic synthesis yields a 50:50 mixture. To accurately test efficacy, >99% enantiomeric excess (ee) must be achieved. If purity is lower, the highly active (R)-enantiomer will mask the (S)-enantiomer's true inactivity, leading to false-positive efficacy data for the distomer.

  • Stationary Phase: Utilize a Chiralpak AD-H or Chiralcel OD-H column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Expert Insight: The addition of DEA is critical to suppress peak tailing of the secondary amine.

  • Flow Rate & Detection: 1.0 mL/min, with UV detection at 254 nm.

  • Validation: Re-inject collected fractions on an analytical chiral column to confirm >99% ee.

Protocol 2: Radioligand Competitive Binding Assay

Causality: This assay measures the direct thermodynamic affinity (Ki) of the enantiomers for the β2-AR orthosteric site, isolating binding capacity from the amplification bias of downstream G-protein signaling.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human β2-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM [³H]-dihydroalprenolol ([³H]-DHA) (a non-selective β-antagonist radioligand), and varying concentrations of the (R)- or (S)-enantiomer (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer. Add scintillation fluid and measure radioactivity (CPM).

  • Data Analysis: Calculate IC50 using non-linear regression (one-site competition model) and convert to Ki using the Cheng-Prusoff equation.

Protocol 3: In Vitro cAMP Accumulation Assay (TR-FRET)

Causality: Binding does not equal activation. This assay validates whether the enantiomer successfully induces the conformational change required to activate Gs and stimulate adenylyl cyclase[5].

  • Cell Plating: Seed β2-AR expressing CHO-K1 cells in a 384-well microplate at 5,000 cells/well.

  • Stimulation: Add the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation. Add serial dilutions of the enantiomers and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (e.g., Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody).

  • Measurement: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Validation: The FRET signal is inversely proportional to intracellular cAMP. Normalize data to a maximum response generated by 10 μM Isoproterenol (Emax = 100%).

References

  • Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conform
  • A. Structure of β2AR. Transmembrane helices 1–7 are labeled by numbers.
  • Regulation of T cells in airway disease by beta-agonist. PubMed Central (PMC).
  • Ultrasensitive and Quantitative Detection of a New β-Agonist Phenylethanolamine A by a Novel Immunochromatographic Assay Based on Surface-Enhanced Raman Scattering (SERS).
  • Asthma treatment through the beta receptor: lessons from animal models. PubMed Central (PMC).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in drug development, handling and disposing of specialized chemical intermediates like 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol requires a thorough understanding of its potential hazards and the established protocols for its safe disposal. This guide provides a comprehensive, in-depth overview of the necessary procedures, grounded in scientific principles and regulatory compliance, to ensure the safe and effective disposal of this compound.

While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, a conservative approach, treating the substance as hazardous based on its structural motifs—a nitrated aromatic ring and an amino alcohol—is essential.[1] Aromatic nitro compounds are recognized for their potential toxicity and reactivity, while amino alcohols can also present hazards.[2][3] Therefore, all disposal procedures must be approached with the utmost caution.

Immediate Safety and Handling Precautions

Before any disposal procedures are initiated, it is imperative to handle 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol with appropriate personal protective equipment (PPE) to mitigate risks of exposure.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as the compound is considered a potential skin irritant.
Body Protection Laboratory coatProtects clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust or vapors.[1]

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material like sand or vermiculite. Do not use combustible materials for absorption. The absorbed material should then be collected into a designated hazardous waste container.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.

Caption: Decision workflow for the disposal of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol.

Standard Disposal Protocol (Recommended)

The most direct and recommended method for the disposal of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is through a licensed hazardous waste disposal service.[1] This ensures compliance with all local, state, and federal regulations.

Step-by-Step Procedure:

  • Waste Segregation:

    • Collect all waste containing 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, including the pure compound, contaminated consumables (e.g., gloves, weighing paper), and solutions, in a dedicated and clearly labeled hazardous waste container.

    • Causality: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[4]

  • Container Labeling:

    • The container must be in good condition, compatible with the chemical, and securely sealed.

    • Label the container with "Hazardous Waste," the full chemical name: "2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected. This area should be away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Advanced Disposal Considerations: Chemical Treatment

For laboratories with the appropriate expertise and equipment, chemical treatment to reduce the hazard of the waste before disposal may be considered. These procedures should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

Method 1: Reduction of the Nitro Group

The reduction of aromatic nitro compounds to the corresponding amines is a well-established chemical transformation that can significantly reduce the compound's toxicity.[5][6]

Experimental Protocol: Reduction with Tin(II) Chloride

  • Objective: To reduce the nitro group of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol to an amino group, forming a less hazardous polyamine.

  • Materials:

    • Waste 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

    • Ethanol

    • 3M Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • Round-bottom flask and stir bar

  • Procedure:

    • In a round-bottom flask within a fume hood, dissolve the waste compound in ethanol.

    • Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.

    • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully add 3M NaOH solution to neutralize the mixture and precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude amine should be collected as hazardous waste for final disposal, although the primary hazard of the nitro group has been mitigated.

Method 2: Oxidative Degradation using Fenton's Reagent

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) generates highly reactive hydroxyl radicals that can break down organic pollutants.[7][8]

Experimental Protocol: Fenton Oxidation

  • Objective: To oxidatively degrade 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol into smaller, less toxic molecules.

  • Materials:

    • Aqueous waste solution of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

    • Iron(II) sulfate (FeSO₄)

    • Hydrogen peroxide (H₂O₂) (30%)

    • Sulfuric acid (H₂SO₄)

    • Sodium hydroxide (NaOH)

    • Beaker and stir plate

  • Procedure:

    • Place the aqueous waste solution in a beaker in a fume hood and begin stirring.

    • Adjust the pH of the solution to approximately 3-4 with sulfuric acid.

    • Add a catalytic amount of Iron(II) sulfate.

    • Slowly and carefully add hydrogen peroxide to the solution. This reaction is exothermic and should be done with caution.

    • Allow the reaction to proceed for several hours.

    • After the reaction, neutralize the solution with sodium hydroxide.

    • The treated solution, containing degraded products and iron salts, should be collected as hazardous waste for final disposal.

Conclusion

The proper disposal of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is a critical aspect of laboratory safety and environmental compliance. While the standard and most recommended procedure is to engage a licensed hazardous waste disposal service, understanding the principles behind potential chemical treatments provides valuable insight into hazard reduction. By adhering to the protocols outlined in this guide, researchers and scientists can ensure the safe and responsible management of this chemical waste, fostering a secure and compliant research environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2000, July 13). Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 4-nitrophenol using the Fenton process. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of nitrophenols by Fenton and photo-Fenton processes. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • IntechOpen. (2025, October 15). Removal of Phenol from Wastewater Using Fenton and Electro-Fenton Processes. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Safety Procedures. School of Chemistry & Biochemistry. Retrieved from [Link]

  • St. Olaf College. (n.d.). HW – STOP!! Can You Mix Your Wastes?. Laboratory Safety. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino and Nitro Compounds. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.